((3-Bromo-2-methylpropoxy)methyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2-methylpropoxy)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBBFFDRDHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370747 | |
| Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91273-58-4 | |
| Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Overview of ((3-Bromo-2-methylpropoxy)methyl)benzene (CAS No. 91273-58-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
The fundamental properties of ((3-Bromo-2-methylpropoxy)methyl)benzene are summarized in the table below. This data is essential for its handling, storage, and potential application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 91273-58-4 | [1][2][3][4][5] |
| Molecular Formula | C11H15BrO | [1][2][5] |
| Molecular Weight | 243.14 g/mol | [1][5] |
| IUPAC Name | (3-bromo-2-methylpropoxy)methylbenzene | [2][5] |
| Synonyms | 3-BENZYLOXY-1-BROMO-2-METHYLPROPANE | [5] |
| Physical State | Liquid | [2] |
| Purity | Typically ≥95% or ≥97% | [1][2][3] |
Experimental Data and Protocols
A comprehensive search of scientific databases and literature reveals a significant lack of published studies on this compound. Consequently, there are no established or cited experimental protocols for its use in biological systems or as a therapeutic agent. Information regarding its synthesis, reactivity, and potential applications appears to be limited to its role as a chemical intermediate, as suggested by its availability from various chemical suppliers.
Biological Activity and Signaling Pathways
There is currently no available information in peer-reviewed scientific literature to suggest that this compound has been investigated for its biological activity. As such, there are no known signaling pathways associated with this compound. The creation of a signaling pathway diagram is therefore not applicable.
Logical Relationships and Workflows
Given the absence of experimental data or established applications in drug development, a logical workflow diagram for the research and development of this compound cannot be constructed. Any potential workflow would be purely hypothetical and not based on existing evidence.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data from chemical suppliers. The absence of detailed scientific literature suggests that the compound this compound has not been a subject of significant research in the fields of pharmacology or drug development. Researchers and scientists are advised to conduct their own comprehensive literature searches and experimental validations before considering this compound for any application.
References
((3-Bromo-2-methylpropoxy)methyl)benzene molecular structure
An In-depth Technical Guide on ((3-Bromo-2-methylpropoxy)methyl)benzene
Introduction
This compound is a halogenated ether derivative of toluene. Its molecular structure, featuring a reactive bromine atom and a stable benzyloxy group, makes it a versatile intermediate in organic synthesis.[1] This compound serves as a valuable building block for the introduction of the 2-methyl-3-(benzyloxy)propyl moiety into more complex molecules. It is primarily utilized in the research and development sector for the synthesis of pharmaceutical and agrochemical compounds.[1] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and potential reactivity, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
The fundamental identity of this compound is established by its structural formula and a set of unique chemical identifiers. The structure consists of a benzene ring attached to a methylpropoxy chain via an ether linkage, with a methyl group at the second position and a bromine atom at the third position of the propoxy chain.
Caption: 2D representation of the molecular structure.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (3-bromo-2-methylpropoxy)methylbenzene | [2][3] |
| CAS Number | 91273-58-4 | [3][4][5] |
| Molecular Formula | C₁₁H₁₅BrO | [2][3][4][5] |
| Molecular Weight | 243.14 g/mol | [3][4][5] |
| Canonical SMILES | CC(CBr)COCC1=CC=CC=C1 | [2] |
| InChI Key | QVIBBFFDRDHFSJ-UHFFFAOYSA-N | [2][3] |
| Synonyms | 3-BENZYLOXY-1-BROMO-2-METHYLPROPANE |[3][6] |
Physicochemical Properties
This compound is typically supplied as a liquid with purity levels ranging from 95% to 98%.[2][4][7] Proper storage under refrigerated and dry conditions is recommended to maintain its stability.[1][6]
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Physical State | Liquid | [2] |
| Boiling Point | 264 °C at 760 mmHg | [1] |
| Density | 1.268 g/cm³ | [1] |
| Purity | ≥95% | [2] |
| Storage Conditions | 2-8°C, dry and sealed |[1][6] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized methodology and should be adapted and optimized under appropriate laboratory conditions.
-
Step 1: Synthesis of 3-(Benzyloxy)-2-methylpropan-1-ol
-
Reaction Setup: To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1,3-propanediol (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the monobenzylated intermediate.
-
-
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate, 3-(benzyloxy)-2-methylpropan-1-ol (1.0 equivalent), in an anhydrous solvent like dichloromethane (DCM) or THF in a flask under an inert atmosphere.
-
Bromination: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise with vigorous stirring. Alternatively, perform an Appel reaction by adding triphenylphosphine (PPh₃, 1.2 equivalents) followed by carbon tetrabromide (CBr₄, 1.2 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature, monitoring by TLC for the disappearance of the starting alcohol.
-
Workup: Once complete, pour the reaction mixture into ice-cold water. If PBr₃ was used, neutralize with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography to yield the final product.
-
Reactivity and Applications
The utility of this molecule in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Furthermore, it can be used to form an organometallic Grignard reagent, which can then act as a nucleophile in subsequent reactions. Its application has been noted in the synthesis of intermediates for pharmaceuticals and agrochemicals, often in cross-coupling reactions like the Suzuki or Heck reactions to form new carbon-carbon bonds.[1]
Caption: Key reactivity pathways for the title compound.
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely available. The following table provides predicted ¹H and ¹³C NMR chemical shifts based on its structure, which are crucial for its characterization.
Table 3: Predicted NMR Spectroscopic Data
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | 7.25 - 7.40 | Multiplet | 5H | -C₆H ₅ |
| Benzylic | ~4.55 | Singlet | 2H | -O-CH ₂-Ph |
| Methylene | ~3.50 | Multiplet | 2H | -CH ₂-Br |
| Methylene | ~3.40 | Multiplet | 2H | -O-CH ₂-CH |
| Methine | ~2.10 | Multiplet | 1H | -CH (CH₃)- |
| Methyl | ~1.05 | Doublet | 3H | -CH(CH ₃)- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~138 (quat.) | C -CH₂O |
| Aromatic | ~128.5, ~127.8, ~127.6 | C H |
| Methylene | ~75 | Ph-C H₂-O |
| Methylene | ~73 | O-C H₂-CH |
| Methylene | ~38 | C H₂-Br |
| Methine | ~35 | C H(CH₃) |
| Methyl | ~16 | C H₃ |
General Experimental Protocol for Analysis
-
NMR Spectroscopy: A sample (~10-20 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300-500 MHz spectrometer.
-
Mass Spectrometry: Mass spectra would be obtained using a GC-MS or LC-MS instrument, likely showing the molecular ion peak and characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample would be analyzed between NaCl or KBr plates. Expected peaks would include C-H stretches (aromatic and aliphatic), C-O ether stretch (~1100 cm⁻¹), and C-Br stretch.
Safety and Handling
This compound is classified as an irritant.[2][6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety precautions should be strictly followed.
Table 4: GHS Hazard Information
| Code | Hazard Statement |
|---|---|
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
References
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C11H15BrO | CID 2735492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. chembk.com [chembk.com]
- 7. [(3-Bromo-2-methylpropoxy)methyl]benzene, CasNo.91273-58-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
Technical Guide: Physical Properties of ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound ((3-Bromo-2-methylpropoxy)methyl)benzene. Intended for professionals in research and development, this document consolidates key physicochemical data and outlines standardized experimental protocols for their determination. A proposed synthetic pathway for this molecule is also presented, illustrated with a detailed workflow diagram, to provide a complete technical context for its use as a chemical intermediate.
Introduction
This compound, with the CAS number 91273-58-4, is a halogenated ether. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The presence of a reactive bromine atom and a stable benzyl ether moiety makes it a versatile building block for a variety of chemical transformations. An accurate understanding of its physical properties is essential for its effective use in laboratory and industrial settings, informing decisions on reaction conditions, purification methods, and storage.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅BrO | [1][2] |
| Molecular Weight | 243.14 g/mol | [1][2] |
| Boiling Point | 264°C at 760 mmHg | [3] |
| Density | 1.268 g/cm³ | [3] |
| Melting Point | 120 to 121°C | [4] |
| Refractive Index (n²⁰/D) | ~1.531 (Estimated) |
Note on Refractive Index: A specific refractive index for this compound was not found in the surveyed literature. The provided value is for the structurally similar compound, Benzyl 3-bromopropyl ether, and should be considered an approximation.
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds such as this compound. These protocols are based on standard laboratory practices.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, distillation or reflux methods are suitable.
Protocol: Micro-scale Boiling Point Determination
-
Apparatus Setup: A small-scale distillation or reflux apparatus is assembled. This typically consists of a round-bottom flask, a condenser, a thermometer, and a heating mantle.
-
Sample Preparation: Approximately 2-3 mL of this compound is placed in the round-bottom flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Heating and Equilibration: The sample is gently heated. The thermometer bulb should be positioned so that it is immersed in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the vapor-liquid equilibrium.
-
Data Collection: The temperature is recorded when it stabilizes during a steady reflux or distillation. This stable temperature is the boiling point at the ambient atmospheric pressure.
-
Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using established nomographs or equations if the measurement is not performed at sea level.
Determination of Density
The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid is by using a pycnometer or by the precise measurement of the mass of a known volume.
Protocol: Density Determination using a Graduated Cylinder and Balance
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Filled Container: The mass of the graduated cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated by dividing the mass of the liquid by its volume.
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature and wavelength dependent.
Protocol: Refractive Index Measurement using an Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading the Value: The refractive index is read from the instrument's scale.
-
Temperature Correction: The temperature of the sample is measured, and the refractive index is corrected to a standard temperature, typically 20°C, using the appropriate correction factor.
Proposed Synthesis and Workflow
While a specific, published synthetic route for this compound was not identified, a plausible and efficient method can be proposed based on the well-established Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
The proposed synthesis involves two main steps:
-
Formation of the Alkoxide: 2-Methyl-1,3-propanediol is selectively monobrominated to produce 3-bromo-2-methyl-1-propanol. The hydroxyl group of this alcohol is then deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking benzyl bromide in an SN2 reaction to displace the bromide and form the desired ether product, this compound.
Below is a Graphviz diagram illustrating this proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound via Williamson ether synthesis.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of this compound for the scientific community. While commercially available data offers a good starting point, this guide also emphasizes the importance of experimental verification by providing standardized protocols for the determination of these properties. The proposed synthetic pathway and workflow diagram offer a logical approach to the preparation of this valuable chemical intermediate, further enabling its application in research and development.
References
- 1. BENZYL 3-BROMOPROPYL ETHER | 54314-84-0 [chemicalbook.com]
- 2. 3-Bromo-alpha-methylbenzyl alcohol, 2-methylpropyl ether | C12H17BrO | CID 91728859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl 3-Bromopropyl Ether | C10H13BrO | CID 2776064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl 3-Bromopropyl Ether | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of ((3-Bromo-2-methylpropoxy)methyl)benzene, a halogenated ether of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this document combines reported values with predicted data and established chemical principles. It includes a summary of its physicochemical properties, a detailed, plausible experimental protocol for its synthesis via Williamson ether synthesis, and an analysis of its expected spectroscopic characteristics. Furthermore, this guide discusses the potential reactivity of the alkyl bromide moiety, a key feature for its application as a synthetic intermediate, particularly in the context of drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrO | [1][2][3][4] |
| Molecular Weight | 243.14 g/mol | [1][2][3][4] |
| CAS Number | 91273-58-4 | [1][2][3][4] |
| IUPAC Name | (3-bromo-2-methylpropoxy)methylbenzene | [3][4] |
| Synonyms | 3-Benzyloxy-1-bromo-2-methylpropane, Benzyl 3-bromo-2-methylpropyl ether | [3] |
| Physical State | Liquid | [4] |
| Melting Point | 120 to 121°C | [4] |
| Predicted Boiling Point | 250.8 ± 13.0 °C (for 1-bromo-3-(2-methylpropoxy)benzene) | [5] |
| Predicted Density | 1.276 ± 0.06 g/cm³ (for 1-bromo-3-(2-methylpropoxy)benzene) | [5] |
| Purity | Typically available at ≥95% or 97% | [2][4] |
Synthesis
A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-bromo-2-methyl-1-propanol would be reacted with benzyl bromide.
Proposed Synthetic Pathway
The synthesis can be conceptualized in two main stages: the formation of the alkoxide from the alcohol and the subsequent reaction with the benzyl halide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure for the Williamson ether synthesis and should be adapted and optimized for the specific reactants.
Materials:
-
3-Bromo-2-methyl-1-propanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. Anhydrous THF is then added to the flask.
-
Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. A solution of 3-bromo-2-methyl-1-propanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Ether Synthesis: The reaction mixture is cooled again to 0 °C. Benzyl bromide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, C₆H₅). Benzyl CH₂: Singlet around 4.5 ppm (2H, O-CH₂-Ph). Propoxy CH₂: Doublet of doublets around 3.4-3.6 ppm (2H, Br-CH₂). Propoxy CH₂: Doublet of doublets around 3.3-3.5 ppm (2H, O-CH₂-CH). Methyl CH: Multiplet around 2.0-2.2 ppm (1H, CH-CH₃). Methyl CH₃: Doublet around 1.0-1.2 ppm (3H, CH-CH₃). |
| ¹³C NMR | Aromatic C (substituted): ~138 ppm. Aromatic C (unsubstituted): ~127-129 ppm. Benzyl C: ~73 ppm (O-CH₂-Ph). Propoxy C: ~78 ppm (O-CH₂-CH). Propoxy C: ~40 ppm (Br-CH₂). Methyl C: ~35 ppm (CH-CH₃). Methyl C: ~16 ppm (CH-CH₃). |
| IR (Infrared) Spectroscopy | C-H stretch (aromatic): ~3030-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2960 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch (ether): ~1070-1150 cm⁻¹. C-Br stretch: ~515-690 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Major Fragments: Loss of Br (m/z 163), benzylic cleavage (m/z 91, tropylium ion), and cleavage of the propoxy group. |
Reactivity and Applications in Drug Development
The primary reactive site in this compound is the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions. This reactivity makes the compound a useful intermediate for introducing the 2-methyl-3-(phenylmethoxy)propyl moiety into larger molecules.
Nucleophilic Substitution
The alkyl bromide can undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Caption: General scheme of nucleophilic substitution.
Role in Drug Design
While there is no specific biological activity reported for this compound itself, its structural motifs are relevant in medicinal chemistry. The benzyl ether group is a common protecting group for alcohols, and the alkyl bromide functionality allows for the covalent modification of biological macromolecules, although this can also be a source of toxicity. The introduction of bromine into a molecule can also influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.[6]
Conclusion
This compound is a halogenated ether with potential as a synthetic intermediate. This guide has consolidated its known and predicted chemical properties, proposed a detailed synthetic protocol, and outlined its expected spectroscopic features. The reactivity of its alkyl bromide moiety makes it a versatile building block for the synthesis of more complex molecules, a feature of significant interest to researchers in organic synthesis and drug development. Further experimental validation of the properties and reactivity described herein is warranted.
References
- 1. This compound | C11H15BrO | CID 2735492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 223564-75-8 CAS MSDS (1-bromo-3-(2-methylpropoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Solubility of ((3-Bromo-2-methylpropoxy)methyl)benzene
Abstract
Compound Identification and Properties
((3-Bromo-2-methylpropoxy)methyl)benzene, also known as 3-Benzyloxy-1-bromo-2-methylpropane, is an organic compound featuring a benzyl ether and a bromoalkyl group.[1][2] Its structure suggests it is a non-polar molecule with limited aqueous solubility. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Benzyloxy-1-bromo-2-methylpropane | [1][2] |
| CAS Number | 91273-58-4 | [1][2] |
| Molecular Formula | C₁₁H₁₅BrO | [1][2] |
| Molar Mass | 243.14 g/mol | [1][2] |
| Appearance | Not specified (Predicted: Liquid) | |
| Storage Condition | 2-8°C | [1] |
Solubility Data
No quantitative, experimentally determined solubility data for this compound has been found in a review of scientific literature and chemical databases.
Predicted Solubility
Based on its chemical structure—a significant non-polar aromatic ring and alkyl chain combined with a polar ether linkage—the compound is predicted to have the following solubility characteristics:
-
Water: Insoluble to slightly soluble. A structurally similar compound, Benzyl 3-bromopropyl ether, is described as "Slightly soluble in water".[3]
-
Organic Solvents: Soluble in common organic solvents. For the related compound (3-Bromo-2-methylpropyl)benzene, solubility is predicted in solvents like alcohols, ethers, and chlorinated hydrocarbons.[4] This is a reasonable expectation for the target compound as well.
A summary of predicted solubility is presented below.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble / Slightly Soluble | Predominantly non-polar structure. |
| Methanol | Soluble | Polarity is suitable for interaction. |
| Ethanol | Soluble | Polarity is suitable for interaction. |
| Acetone | Soluble | Common solvent for similar organic compounds. |
| Dichloromethane | Soluble | Non-polar solvent suitable for a non-polar compound. |
| Diethyl Ether | Soluble | Non-polar solvent suitable for a non-polar compound. |
| Toluene | Soluble | Aromatic solvent interacts well with the benzene ring. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized method such as the shake-flask method followed by quantitative analysis is recommended. The following protocol provides a general framework.
Objective
To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25°C).
Materials
-
This compound
-
Selected solvent (e.g., Water, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.
Procedure
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to rest at the same constant temperature for at least 24 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Dilute the filtered sample with a known volume of solvent.
-
Analyze the standard solutions and the diluted sample using a pre-validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the sample by interpolating from the calibration curve.
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
The logical workflow for this experimental protocol is visualized in the diagram below.
Diagram 1: Experimental Workflow for Solubility Determination
Conclusion
While empirical solubility data for this compound is not currently published, its molecular structure strongly suggests poor aqueous solubility and good solubility in common organic solvents. For research and development purposes requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Researchers are encouraged to perform such measurements to contribute to the body of knowledge for this compound.
References
Predicted ¹H and ¹³C NMR Spectra of ((3-Bromo-2-methylpropoxy)methyl)benzene: A Technical Guide
This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound ((3-bromo-2-methylpropoxy)methyl)benzene. The predictions are based on established chemical shift principles and data from analogous molecular fragments. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
Molecular Structure and Atom Labeling
The structure of this compound contains several distinct proton and carbon environments, which will give rise to a unique NMR fingerprint. The diagram below illustrates the molecular structure with systematic labeling for unambiguous assignment of predicted NMR signals.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals. The chemical shifts are influenced by shielding and deshielding effects from electronegative atoms (O, Br) and the aromatic ring.
| Signal Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | C₆H₅- | ~ 7.35 | Singlet (s) | 5H |
| b | -CH₂(b)-O- | ~ 4.55 | Singlet (s) | 2H |
| c | -O-CH₂(c)- | ~ 3.40 | Doublet (d) | 2H |
| d | -CH(d)- | ~ 2.10 | Multiplet (m) | 1H |
| e | -CH₂(e)Br | ~ 3.50 | Doublet (d) | 2H |
| f | -CH₃(f) | ~ 1.05 | Doublet (d) | 3H |
Analysis of Predicted ¹H Spectrum:
-
Signal (a) ~7.35 ppm: The five protons on the monosubstituted benzene ring are technically not perfectly equivalent. However, in many cases, especially with insulating groups like the benzylic ether, their chemical shifts are very similar, leading to a single, unresolved multiplet or an apparent singlet in lower resolution spectra.[1]
-
Signal (b) ~4.55 ppm: These benzylic protons are deshielded by both the adjacent aromatic ring and the electronegative oxygen atom, placing their signal significantly downfield.[2] They appear as a singlet as there are no adjacent protons to couple with.
-
Signal (c) ~3.40 ppm: These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the single methine proton (d), resulting in a doublet.
-
Signal (d) ~2.10 ppm: This methine proton is coupled to the two adjacent methylene protons (c), the two methylene protons (e), and the three methyl protons (f). This complex coupling (n+1 rule) will result in a multiplet.
-
Signal (e) ~3.50 ppm: The protons on the carbon bearing the bromine atom are significantly deshielded due to bromine's electronegativity.[3] They are coupled to the methine proton (d), producing a doublet.
-
Signal (f) ~1.05 ppm: The methyl protons are in a typical aliphatic region. They are coupled to the single methine proton (d), resulting in a doublet.[4]
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Signal Label | Assigned Carbons | Predicted Chemical Shift (δ, ppm) |
| Cipso | C-CH₂ | ~ 138 |
| Cortho | ortho-C | ~ 128.5 |
| Cmeta | meta-C | ~ 127.8 |
| Cpara | para-C | ~ 127.5 |
| Cd | -CH₃ | ~ 16 |
| Ce | -CH- | ~ 35 |
| Cf | -O-CH₂- | ~ 78 |
| Cg | -CH₂-O- (benzylic) | ~ 73 |
| Ch | -CH₂Br | ~ 39 |
Analysis of Predicted ¹³C Spectrum:
-
Aromatic Carbons (127-138 ppm): Four signals are expected for the benzene ring.[5][6] The ipso-carbon, to which the substituent is attached, will have a distinct chemical shift around 138 ppm. The ortho, meta, and para carbons will appear in the typical aromatic region between 127 and 129 ppm.
-
Benzylic Carbon (Cg) ~73 ppm: This carbon is attached to both the phenyl group and an oxygen atom, placing it in the typical range for benzylic ethers.[6][7]
-
Ether-Linked Methylene Carbon (Cf) ~78 ppm: This carbon is bonded to oxygen, resulting in a significant downfield shift into the 60-80 ppm range.[6][8]
-
Brominated Methylene Carbon (Ch) ~39 ppm: The presence of the electronegative bromine atom shifts this carbon downfield compared to a simple alkane, typically appearing in the 30-45 ppm range.[9]
-
Methine Carbon (Ce) ~35 ppm: This is a standard aliphatic methine carbon.
-
Methyl Carbon (Cd) ~16 ppm: This signal is expected in the upfield aliphatic region, characteristic of a methyl group.[10]
Experimental Protocol for NMR Spectroscopy
The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound as it provides good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77 ppm) are well-documented and do not typically interfere with the signals of interest.[4][10]
-
Concentration: Dissolve approximately 5-10 mg of the purified analyte in 0.6-0.7 mL of the deuterated solvent.
-
Reference Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[9][10]
-
Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is standard.
-
Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration, with signal averaging to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to provide a spectrum with single lines for each unique carbon.
-
Spectral Width: A wider spectral width of about 240 ppm is necessary, centered around 100 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the transformed spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used for referencing (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons giving rise to each signal.
References
- 1. youtube.com [youtube.com]
- 2. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]
- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. homework.study.com [homework.study.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Benzyl ether(103-50-4) 13C NMR [m.chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of ((3-Bromo-2-methylpropoxy)methyl)benzene
For Immediate Release
[City, State] – December 28, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the mass spectrometry fragmentation pattern of ((3-Bromo-2-methylpropoxy)methyl)benzene. This whitepaper provides a detailed analysis of the expected fragmentation pathways of this compound, crucial for its identification and structural elucidation in complex matrices. The guide is built upon established principles of mass spectrometry, drawing parallels from the fragmentation of ethers, benzyl ethers, and halogenated compounds.
The molecular structure of this compound, with a molecular formula of C₁₁H₁₅BrO and a molecular weight of approximately 243.14 g/mol , presents a unique combination of functional groups that dictate its fragmentation behavior under mass spectrometric analysis.[1][2] The presence of a bromine atom is a key feature, as it results in characteristic isotopic peaks (M and M+2) of nearly equal intensity, aiding in the initial identification of bromine-containing fragments.[3][4][5]
This guide outlines the primary fragmentation pathways initiated by techniques such as electron ionization (EI), a common method for inducing fragmentation. The fragmentation of ethers typically involves cleavage alpha to the oxygen atom, a process known as α-cleavage.[6][7][8] For aromatic ethers, the stable benzene ring often leads to a more prominent molecular ion peak compared to their aliphatic counterparts.[8]
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key steps:
-
Benzylic Cleavage: A highly probable fragmentation pathway involves the cleavage of the C-O bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a common fragmentation for benzyl ethers due to the resonance stabilization of the resulting cation.
-
Alpha-Cleavage of the Ether: Cleavage of the bond alpha to the ether oxygen on the aliphatic side can lead to the formation of a resonance-stabilized oxonium ion.
-
Loss of a Bromine Radical: The relatively weak carbon-bromine bond is susceptible to cleavage, resulting in the loss of a bromine radical (•Br).[3] This would produce a fragment ion with a significant mass difference from the molecular ion.
-
Fragmentation of the Alkyl Chain: The branched 2-methylpropoxy group can undergo fragmentation, particularly at the branch point, to form more stable secondary carbocations.[9][10]
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding proposed structures. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
| 242 | 244 | Molecular Ion [M]⁺• | [C₁₁H₁₅BrO]⁺• | Expected to be of low to moderate intensity. |
| 163 | 163 | [M - Br]⁺ | [C₁₁H₁₅O]⁺ | Loss of a bromine radical. |
| 91 | 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl cation, often the base peak. |
| 151 | 153 | [C₄H₈BrO]⁺ | [C₄H₈BrO]⁺ | Fragment from cleavage of the benzyl-oxygen bond. |
| 71 | 71 | [C₄H₈O]⁺ | [C₄H₈O]⁺ | Loss of bromine from the [C₄H₈BrO]⁺ fragment. |
| 57 | 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation from cleavage within the alkyl chain. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard approach for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate is prepared.
-
Gas Chromatography: The sample is injected into a GC equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation from any impurities.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300 to cover the molecular ion and expected fragments.
-
Visualizing the Fragmentation and Workflow
To further clarify the proposed fragmentation and experimental process, the following diagrams have been generated using Graphviz.
Caption: Proposed primary fragmentation pathway of this compound in EI-MS.
Caption: A typical experimental workflow for GC-MS analysis of the target compound.
This technical guide serves as a foundational resource for the analysis of this compound and similar compounds. The predictive nature of this guide, based on well-established fragmentation rules, provides a robust framework for interpreting experimental mass spectra.
References
- 1. This compound | C11H15BrO | CID 2735492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 9. Alkane - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to ((3-Bromo-2-methylpropoxy)methyl)benzene: Safety, Handling, and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and synthetic information for the chemical compound ((3-Bromo-2-methylpropoxy)methyl)benzene. The information presented is intended to support laboratory research and development activities by providing a consolidated resource for safe handling and potential synthesis strategies. Due to the limited availability of public data, this guide will focus on the known chemical and physical properties, extrapolated safety precautions from structurally similar compounds, and a generalized synthetic approach.
Chemical and Physical Properties
This compound, with the CAS Number 91273-58-4, is a halogenated ether. While extensive experimental data for this specific compound is limited, its properties can be inferred from available data and computational models.
| Property | Value | Source |
| Molecular Formula | C11H15BrO | PubChem[1] |
| Molecular Weight | 243.14 g/mol | PubChem[1] |
| IUPAC Name | (3-bromo-2-methylpropoxy)methylbenzene | PubChem[1] |
| Synonyms | 3-BENZYLOXY-1-BROMO-2-METHYLPROPANE, (3-bromo-2-methyl-propoxy)methylbenzene | PubChem[1] |
| Physical State | Liquid (Predicted) | Inferred from similar compounds |
| Boiling Point | 264.0 ± 15.0 °C (Predicted) | ChemicalBook |
| Density | 1.268 ± 0.06 g/cm3 (Predicted) | ChemicalBook |
Safety and Handling Precautions
A Safety Data Sheet (SDS) for this compound provides essential information for its safe handling. The following is a summary of the key safety precautions.
Hazard Identification
Based on available SDS information for the compound and its structural analogs, this compound is expected to be classified with the following hazards:
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures
To ensure safe handling and minimize exposure, the following precautionary measures should be strictly followed in a laboratory setting.
| Category | Precautionary Statements |
| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols: Synthesis
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would likely proceed by reacting the sodium salt of 2-methyl-1-propanol with benzyl bromide or, more likely, the sodium salt of benzyl alcohol with 1-bromo-2-methylpropane. The latter is generally preferred to avoid elimination side reactions. A generalized protocol is provided below.
References
((3-Bromo-2-methylpropoxy)methyl)benzene material safety data sheet (MSDS)
An In-depth Technical Guide to ((3-Bromo-2-methylpropoxy)methyl)benzene
This document provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Section 1: Chemical Product and Company Identification
| Product Name: | This compound |
| Synonyms: | (3-bromo-2-methylpropoxy)methylbenzene, 3-BENZYLOXY-1-BROMO-2-METHYLPROPANE[1] |
| CAS Number: | 91273-58-4[1][2][3][4] |
| Molecular Formula: | C₁₁H₁₅BrO[2][4] |
| Molecular Weight: | 243.14 g/mol [2][5] |
| Intended Use: | For research and development purposes.[5] Not for medical or consumer use.[5] |
Section 2: Physicochemical Information
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Physical State | Liquid | [4] |
| Appearance | Colorless liquid (predicted) | [6] |
| Purity | 95% - 98% | [2][3][4] |
| Boiling Point | 264°C at 760 mmHg | [7] |
| Melting Point | 120 to 121°C | [4] |
| Density | 1.268 g/cm³ | [7] |
| Solubility | Insoluble in water; soluble in organic solvents (predicted).[6] | [6] |
| Exact Mass | 242.03063 Da | [1] |
| Monoisotopic Mass | 242.03063 Da | [1] |
Section 3: Hazards Identification
Based on available safety data sheets, the primary hazards associated with this compound are related to skin and eye irritation.
Emergency Overview: Causes skin irritation.[8][9] Causes serious eye irritation.[8][9] May cause respiratory irritation.[8]
For a visual representation of the hazard identification and response workflow, please refer to the diagram below.
Caption: Hazard Identification and First-Aid Response Workflow.
Section 4: First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken:
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[8] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8] |
Section 5: Handling and Storage
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[8][10]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8][9][10]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
Storage:
Section 6: Fire-Fighting Measures
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. |
| Specific Hazards | Keep product and empty container away from heat and sources of ignition.[8] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][10] |
Section 7: Accidental Release Measures
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location. Ensure adequate ventilation, especially in confined areas.[8]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
Section 9: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
Section 10: Toxicological Information
Section 11: Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[8][10] Waste material must be disposed of in accordance with national and local regulations.
This guide is intended to provide a summary of the available safety and handling information for this compound and should be used in conjunction with a comprehensive understanding of laboratory safety protocols.
References
- 1. This compound | C11H15BrO | CID 2735492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. [(3-Bromo-2-methylpropoxy)methyl]benzene, CasNo.91273-58-4 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of ((3-Bromo-2-methylpropoxy)methyl)benzene (CAS No. 91273-58-4). Due to the absence of publicly available experimental data on the thermal decomposition of this specific compound, this document outlines a predictive framework based on the known chemistry of its constituent functional groups—a primary alkyl bromide and a benzyl ether. Furthermore, it details the standard experimental protocols, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are essential for empirically determining its thermal properties. This guide is intended to serve as a foundational resource for researchers handling this compound, enabling a thorough assessment of its thermal behavior for applications in drug development and complex organic synthesis.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. These computed properties are foundational for its handling and analysis.[1][2][3]
| Property | Value | Source |
| CAS Number | 91273-58-4 | PubChem[1] |
| Molecular Formula | C₁₁H₁₅BrO | PubChem[1] |
| Molecular Weight | 243.14 g/mol | PubChem[1] |
| IUPAC Name | (3-bromo-2-methylpropoxy)methylbenzene | PubChem[1] |
| Physical State | Liquid (Predicted) | Fluorochem[3] |
| Purity | 95.0% - 97% | ChemUniverse, Fluorochem[2][3] |
| Storage Condition | 2-8°C | ChemBK[4] |
Predicted Thermal Decomposition Pathway
The thermal stability of this compound is dictated by the strength of its covalent bonds. The most probable sites for initial cleavage under thermal stress are the C-Br bond and the C-O ether bonds. The C-Br bond is typically weaker than C-O or C-C bonds and is susceptible to homolytic cleavage, initiating a radical-chain decomposition mechanism.
A plausible decomposition pathway initiated by C-Br bond scission would likely proceed as follows:
-
Initiation: Homolytic cleavage of the carbon-bromine bond to form a primary alkyl radical and a bromine radical.
-
Propagation: The resulting radicals can undergo further reactions, such as hydrogen abstraction or rearrangement, leading to the formation of various smaller molecules. Potential products include 2-methyl-3-(benzyloxy)propene, benzyl alcohol, toluene, and hydrogen bromide (HBr).
-
Termination: Combination of radical species to form stable, non-reactive products.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability, decomposition temperature, and other thermal events, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature, moisture content, and the composition of multi-component systems.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air to study oxidative stability) at a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of the major mass loss step is typically reported as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing information on the temperatures and enthalpies of these processes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Equilibrate at a low temperature (e.g., 0°C). Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA. A heat-cool-heat cycle can be employed to study reversible thermal events.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The onset temperature of the exothermic decomposition peak provides critical stability information.
References
The Ascendant Role of Benzyloxy Bromoalkane Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyloxy bromoalkane motif has emerged as a cornerstone in the synthesis of novel therapeutic agents, offering a versatile scaffold for the development of compounds with a wide array of biological activities. This in-depth technical guide provides a comprehensive literature review of benzyloxy bromoalkane derivatives, focusing on their synthesis, chemical reactivity, and applications in medicinal chemistry. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, this document aims to be an essential resource for professionals in the field of drug development.
Core Synthetic Strategies and Chemical Reactivity
The synthesis of benzyloxy bromoalkane derivatives typically commences with the protection of a hydroxyl group as a benzyl ether, followed by the introduction of a bromine atom onto an alkyl chain. The benzyloxy group offers advantages in terms of modulating lipophilicity and metabolic stability, while the bromo substituent serves as a versatile handle for further chemical modifications.[1]
The primary site of reactivity in these derivatives is the carbon-bromine bond, which readily participates in nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).[2]
General Synthetic Workflow
The synthesis of benzyloxy bromoalkane derivatives and their subsequent functionalization is a well-established process in medicinal chemistry. The following diagram illustrates a typical workflow, starting from a hydroxyl-containing precursor.
Applications in Medicinal Chemistry
The versatility of the benzyloxy bromoalkane scaffold has led to its incorporation into a multitude of biologically active molecules, targeting a range of diseases from cancer to neurodegenerative disorders.
Enzyme Inhibition
A significant application of benzyloxy-containing compounds lies in the development of enzyme inhibitors. The benzyloxy group can form crucial interactions within the active site of enzymes, contributing to the potency and selectivity of the inhibitor.
A series of benzyloxy chalcones have been synthesized and evaluated as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[1] The position of the benzyloxy group on the chalcone scaffold was found to significantly influence the inhibitory activity.
| Compound ID | Description | IC50 (µM) for hMAO-B | Selectivity Index (SI) |
| B8 | para-benzyloxy, bromo-thiophene chalcone | >10 | - |
| B9 | ortho-benzyloxy, bromo-thiophene chalcone | >10 | - |
| B10 | para-benzyloxy, thiophene chalcone | 0.067 | 504.791 |
| B11 | ortho-benzyloxy, thiophene chalcone | 4.90 | 72.99 |
| B15 | para-benzyloxy chalcone | 0.12 | 287.600 |
Data sourced from Sudevan et al., 2022.[1]
A tetrapeptide containing a benzyloxycarbonyl group has been synthesized and shown to inhibit angiotensin-converting enzyme (ACE), a key target in the management of hypertension.[3]
| Compound | Target Enzyme | IC50 (M) |
| Z-Pro-ΔPhe-His-Leu OH | Angiotensin-Converting Enzyme | 1 x 10⁻⁴ |
Data sourced from Konno & Stammer, 1978.[3]
Anticancer Activity
The benzyloxy moiety is a common feature in the design of novel anticancer agents. Biphenylaminoquinoline derivatives bearing benzyloxy substituents have demonstrated potent cytotoxic activity against various cancer cell lines.[4]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 7j | SW480 (Colorectal) | 1.05 |
| 7j | DU145 (Prostate) | 0.98 |
| 7j | MDA-MB-231 (Breast) | 0.38 |
| 7j | MiaPaCa-2 (Pancreatic) | 0.17 |
Data sourced from a 2024 study on biphenylaminoquinoline derivatives.[4]
Antioxidant Activity
Natural and synthetic benzylic bromophenols have been investigated for their antioxidant properties. The following table summarizes the DPPH radical scavenging activity of several synthesized derivatives.[5]
| Compound | IC50 (µg/mL) for DPPH Radical Scavenging |
| 1 (Natural Product Derivative) | 6.41 |
| 2 (Natural Product Derivative) | 30.13 |
| 25 | 4.27 |
| 26 | 231.00 |
| 27 | 6.86 |
| 28 | 10.66 |
| BHT (Standard) | 4.12 |
| BHA (Standard) | 11.17 |
Data sourced from a study on benzylic bromophenols.[5]
Signaling Pathway Modulation
Recent research has highlighted the potential of bromo benzyl ether derivatives in modulating immune checkpoint pathways, such as the PD-1/PD-L1 axis, which is a critical target in cancer immunotherapy.
A patent application discloses a class of bromo benzyl ether derivatives for the treatment of diseases related to the PD-1/PD-L1 signaling pathway, suggesting their role as immune checkpoint inhibitors.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. The following are generalized protocols for the synthesis of benzyloxy bromoalkane derivatives based on the reviewed literature.
General Synthesis of Benzyloxy Derivatives
To a solution of a corresponding hydroxy-substituted precursor (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), a base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or cesium carbonate (Cs₂CO₃) is added.[7] The appropriate benzyl bromide (1.0-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature or elevated temperatures (e.g., 70°C) overnight.[7] Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Synthesis of Benzyloxy Chalcones
An equimolar mixture of an appropriate substituted acetophenone and a para- or ortho-substituted benzyloxy benzaldehyde is dissolved in ethanol. An aqueous solution of potassium hydroxide (40%) is added, and the mixture is stirred for 20-24 hours. The resulting mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol or methanol yields the pure benzyloxy chalcone.
Borylation of Bromo Derivatives
The borylation of bromo-benzyloxy derivatives can be achieved using bis(pinacolato)diboran in the presence of a palladium catalyst such as Pd(dba)₂ and a ligand like tricyclohexylphosphine (PCy₃). A base, typically potassium acetate (KOAc), is used in a solvent like dioxane.[7] This reaction is instrumental in preparing boronic esters for subsequent cross-coupling reactions.
Conclusion
Benzyloxy bromoalkane derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their synthetic tractability, coupled with the diverse biological activities exhibited by their derivatives, underscores their importance in the development of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, reactivity, and applications, supported by quantitative data and detailed experimental insights. As research in this area continues to expand, it is anticipated that benzyloxy bromoalkane derivatives will play an increasingly significant role in the discovery of next-generation drugs.
References
- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)-3-bromoquinolin-2-ol|CAS 868145-21-5 [benchchem.com]
- 3. The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017202275A1 - Bromo benzyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene, a halogenated aliphatic ether with applications as an intermediate in organic synthesis and as a building block for pharmaceutical compounds. The protocol detailed herein utilizes the Williamson ether synthesis, a reliable and well-established method for the preparation of ethers. This application note includes a detailed experimental protocol, a summary of reagent data, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
This compound (CAS No. 91273-58-4) is a valuable chemical intermediate.[1][2][3] Its structure incorporates a reactive bromine atom and a stable benzyl ether, making it a versatile precursor for the introduction of the 2-methyl-3-(benzyloxy)propyl moiety into more complex molecules through nucleophilic substitution or cross-coupling reactions. The synthesis protocol described is based on the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, the sodium salt of 3-bromo-2-methylpropan-1-ol is reacted with benzyl bromide to yield the target compound. This method is advantageous due to its straightforward procedure and generally good yields.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
-
Step 1: Deprotonation 3-Bromo-2-methylpropan-1-ol reacts with a strong base, such as sodium hydride, to form the corresponding sodium alkoxide.
-
Step 2: Nucleophilic Substitution The resulting alkoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound Name | IUPAC Name | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 3-Bromo-2-methylpropan-1-ol | 3-bromo-2-methylpropan-1-ol | 40145-08-2 | C₄H₉BrO | 153.02 | ~1.4 | ~185 |
| Sodium Hydride (60% dispersion in mineral oil) | Sodium hydride | 7646-69-7 | NaH | 24.00 | 1.396 | 800 (decomposes) |
| Benzyl Bromide | (Bromomethyl)benzene | 100-39-0 | C₇H₇Br | 171.03 | 1.438 | 198-199 |
| This compound | This compound | 91273-58-4 | C₁₁H₁₅BrO | 243.14 | N/A | N/A |
| Tetrahydrofuran (THF) | Tetrahydrofuran | 109-99-9 | C₄H₈O | 72.11 | 0.889 | 66 |
Experimental Protocol
Materials:
-
3-Bromo-2-methylpropan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous THF to the flask via a syringe or cannula. Stir the suspension at room temperature.
-
Alkoxide Formation: Dissolve 3-bromo-2-methylpropan-1-ol (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the alcohol solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Benzyl Bromide Addition: Cool the reaction mixture back to 0 °C. Dissolve benzyl bromide (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: After the addition of benzyl bromide, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it with care in an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Use of ((3-Bromo-2-methylpropoxy)methyl)benzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ((3-bromo-2-methylpropoxy)methyl)benzene as a versatile intermediate in pharmaceutical synthesis. The unique bifunctional nature of this reagent, possessing both a reactive primary alkyl bromide and a stable benzyloxymethyl (BOM) ether, makes it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of β-amino alcohols, which are key structural motifs in many β-blocker medications.
Introduction to this compound
This compound (CAS No: 91273-58-4) is a halogenated aliphatic ether with the molecular formula C₁₁H₁₅BrO[1]. Its structure incorporates two key functional groups that dictate its reactivity and application in organic synthesis:
-
Primary Alkyl Bromide: This functional group serves as an excellent electrophile for nucleophilic substitution reactions (S_N2), allowing for the facile introduction of the 3-(benzyloxy)-2-methylpropyl moiety onto various nucleophiles such as amines, thiols, and alkoxides.
-
Benzyloxymethyl (BOM) Ether: The BOM group is a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions, including basic and organometallic reagents, yet can be readily removed under mild reductive conditions (e.g., catalytic hydrogenation), liberating the free hydroxyl group at a later synthetic stage.
This combination of a reactive site and a protecting group within the same molecule allows for streamlined synthetic sequences, reducing the number of separate protection and deprotection steps.
Application in the Synthesis of a Protected β-Amino Alcohol Intermediate
A primary application of this compound is in the synthesis of protected β-amino alcohols. These structures are precursors to a wide range of pharmaceuticals, most notably β-adrenergic receptor antagonists (β-blockers), which are used to manage cardiovascular diseases.
The synthetic strategy involves the nucleophilic substitution of the bromide with a primary or secondary amine, followed by the subsequent deprotection of the BOM ether to reveal the β-amino alcohol core. This application note will focus on the reaction with isopropylamine as a representative example, leading to a key intermediate for a β-blocker analog.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for the nucleophilic substitution reaction between this compound and isopropylamine. These values are representative of S_N2 reactions involving primary alkyl bromides and primary amines and serve as a guideline for experimental design.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Isopropylamine | 3.0 eq | Used in excess to favor mono-alkylation and act as a base |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent suitable for S_N2 reactions |
| Reaction Temperature | 60 °C | Moderate heating to ensure a reasonable reaction rate |
| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS until starting material is consumed |
| Product Yield (Alkylation) | 85-95% | Typical yield for the formation of the protected amino alcohol |
| Product Purity (after chromatography) | >98% | Achievable with standard purification techniques |
| Deprotection Method | H₂, Pd/C | Catalytic hydrogenation for clean removal of the BOM group |
| Deprotection Yield | >95% | Generally a high-yielding and clean reaction |
Experimental Protocols
Protocol 1: Synthesis of N-(3-(Benzyloxy)-2-methylpropyl)propan-2-amine (Protected β-Amino Alcohol)
This protocol details the nucleophilic substitution reaction between this compound and isopropylamine.
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (3.0 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add isopropylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropylamine and acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure N-(3-(benzyloxy)-2-methylpropyl)propan-2-amine.
Protocol 2: Deprotection to Yield 1-(Isopropylamino)-2-methylpropan-3-ol (β-Amino Alcohol)
This protocol describes the removal of the benzyloxymethyl (BOM) protecting group to yield the final β-amino alcohol.
Materials:
-
N-(3-(Benzyloxy)-2-methylpropyl)propan-2-amine (from Protocol 1)
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the protected amino alcohol in methanol or ethanol in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected β-amino alcohol, 1-(isopropylamino)-2-methylpropan-3-ol.
Visualizations
Caption: Synthetic pathway to a β-amino alcohol.
Caption: Experimental workflow for alkylation.
Caption: Functional components of the reagent.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Using ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
((3-Bromo-2-methylpropoxy)methyl)benzene is a versatile synthetic intermediate, valuable in the construction of a diverse array of molecular architectures. Its utility stems from the presence of a primary alkyl bromide, which serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, making it a key building block in medicinal chemistry, materials science, and organic synthesis.
These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, including alkoxides (for ether synthesis), thiolates (for thioether synthesis), amines, and azide ions. The reactions predominantly proceed via an SN2 mechanism, favored by the primary nature of the alkyl halide, which minimizes steric hindrance.[1][2]
Reaction Mechanism: SN2 Pathway
The nucleophilic substitution reactions of this compound typically follow a bimolecular (SN2) pathway. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to the displacement of the bromide leaving group.[1][2] Strong, unhindered nucleophiles and polar aprotic solvents generally favor the SN2 mechanism.[2]
Caption: General SN2 mechanism for this compound.
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5][6] In this application, this compound reacts with various alkoxides to yield the corresponding ethers.
Experimental Protocol: Synthesis of ((3-Ethoxy-2-methylpropoxy)methyl)benzene
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.2 equivalents) and anhydrous DMF.
-
Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.
-
Add this compound (1.0 equivalent) dropwise to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ether.
Representative Data
| Nucleophile (Alkoxide) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sodium methoxide | ((3-Methoxy-2-methylpropoxy)methyl)benzene | 5 | 65 | 92 |
| Sodium ethoxide | ((3-Ethoxy-2-methylpropoxy)methyl)benzene | 6 | 70 | 88 |
| Sodium tert-butoxide | ((3-(tert-Butoxy)-2-methylpropoxy)methyl)benzene | 12 | 80 | 65 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical outcomes for SN2 reactions with primary alkyl halides.
Caption: Workflow for the Williamson ether synthesis.
Application 2: Synthesis of Thioethers
The synthesis of thioethers (or sulfides) can be readily achieved by the reaction of this compound with a thiolate nucleophile. This reaction also proceeds efficiently via an SN2 mechanism.
Experimental Protocol: Synthesis of ((3-(Phenylthio)-2-methylpropoxy)methyl)benzene
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the cooled THF.
-
Add thiophenol (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure thioether.
Representative Data
| Nucleophile (Thiol) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Thiophenol | ((3-(Phenylthio)-2-methylpropoxy)methyl)benzene | 10 | 25 | 95 |
| Ethanethiol | ((3-(Ethylthio)-2-methylpropoxy)methyl)benzene | 8 | 25 | 91 |
| Benzyl mercaptan | ((3-(Benzylthio)-2-methylpropoxy)methyl)benzene | 12 | 25 | 89 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical outcomes for SN2 reactions with primary alkyl halides.
Caption: Workflow for the synthesis of thioethers.
Application 3: Synthesis of Amines and Azides
Primary amines can be synthesized from this compound using methods that avoid over-alkylation, a common issue when using ammonia directly.[7] The Gabriel synthesis or the use of sodium azide followed by reduction are effective strategies.[7][8]
Experimental Protocol 3A: Synthesis of N-(3-(Benzyloxy)-2-methylpropyl)phthalimide (Gabriel Synthesis Intermediate)
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous DMF
-
Water
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel
Procedure:
-
In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 90-100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with water, and air dry.
-
The crude N-alkylated phthalimide can be further purified by recrystallization from ethanol.
-
Subsequent hydrolysis or hydrazinolysis of the phthalimide will yield the primary amine.
Experimental Protocol 3B: Synthesis of ((3-Azido-2-methylpropoxy)methyl)benzene
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
DMF/Water (e.g., 9:1 v/v)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium azide (1.5 equivalents) in a mixture of DMF and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting alkyl azide is often used in the next step (reduction to the amine) without further purification. Caution: Low-molecular-weight alkyl azides can be explosive and should be handled with care.[7]
Representative Data
| Nucleophile | Product Intermediate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Potassium phthalimide | N-(3-(Benzyloxy)-2-methylpropyl)phthalimide | 7 | 95 | 85 |
| Sodium azide | ((3-Azido-2-methylpropoxy)methyl)benzene | 14 | 85 | 93 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical outcomes for SN2 reactions with primary alkyl halides.
Caption: Pathways for the synthesis of primary amines from this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with caution and dispose of it properly. Low-molecular-weight organic azides are potentially explosive and should be handled with care.[7]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile substrate for a range of nucleophilic substitution reactions. The protocols outlined in these application notes provide robust methods for the synthesis of ethers, thioethers, and precursors to primary amines. The predictable reactivity of this primary alkyl halide, primarily through an SN2 mechanism, allows for the efficient construction of more complex molecules for various research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.
The substrate, ((3-bromo-2-methylpropoxy)methyl)benzene (CAS No. 91273-58-4), is a versatile building block.[1][2] The presence of a primary alkyl bromide offers a reactive handle for various transformations, including the palladium-catalyzed cross-coupling reactions detailed herein. The benzyloxy group within the molecule adds a structural motif of interest for medicinal chemistry and materials science. This document provides an overview of key palladium-catalyzed cross-coupling reactions and generalized protocols that can be adapted for this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] It is widely used for the synthesis of biaryls, vinylarenes, and polyenes.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for an Aryl Bromide
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the Suzuki-Miyaura coupling of an aryl bromide.[4]
-
To an oven-dried Schlenk flask, add the aryl bromide (e.g., this compound) (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
References
Application Notes and Protocols for Suzuki Coupling of ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a powerful tool for the construction of complex molecular architectures, particularly in the field of drug discovery and development.[3] These application notes provide a detailed experimental protocol for the Suzuki coupling of ((3-Bromo-2-methylpropoxy)methyl)benzene, a benzylic ether, with various arylboronic acids. Benzylic ethers are valuable substrates, and their successful coupling leads to the synthesis of diverse diarylmethane and related structures, which are prevalent in many biologically active compounds.[4][5]
The general mechanism of the Suzuki coupling involves a catalytic cycle comprising three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[6][7] The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction, especially when dealing with less reactive or sterically hindered substrates.[3]
Key Experimental Parameters
Successful Suzuki coupling of this compound requires careful consideration of the following parameters:
-
Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst.[8] Common precatalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂. The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For benzylic bromides, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky, electron-rich phosphines can be effective.[5][9]
-
Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their corresponding boronate esters can be used as coupling partners. The stability and reactivity of the boronic acid can be influenced by the reaction conditions.[10]
-
Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[11] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[3][8]
-
Solvent System: The choice of solvent is critical for dissolving the reactants and the base.[3] Often, a mixture of an organic solvent (e.g., toluene, dioxane, tetrahydrofuran (THF)) and an aqueous solution of the base is used to facilitate the reaction.[1][5]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of this compound.
| Parameter | Value/Compound | Notes |
| Substrate | This compound | Molar Mass: 243.14 g/mol [12] |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | Typically 1.2-1.5 equivalents |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | 2-5 mol% loading is common for benzylic halides[5] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0-3.0 equivalents |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic system is often effective[1] |
| Temperature | 80-100 °C | Reaction temperature may need optimization |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS |
| Yield | Variable | Dependent on specific substrates and conditions |
Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. This compound | C11H15BrO | CID 2735492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Selective Benzylic Bromination of Benzyloxy Alkanes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental protocol for the selective benzylic bromination of benzyloxy alkanes. This transformation is a crucial step in the synthesis of various organic molecules, particularly in the development of novel therapeutic agents where the resulting benzyl bromides serve as versatile intermediates for further functionalization. The protocol described herein utilizes N-bromosuccinimide (NBS) as a selective brominating agent under free-radical conditions, ensuring high yields and minimizing side reactions.
Introduction
Benzylic bromination is a fundamental reaction in organic synthesis that selectively introduces a bromine atom at the carbon position adjacent to an aromatic ring.[1][2] This reactivity is attributed to the resonance stabilization of the intermediate benzylic radical, making the benzylic C-H bond weaker than other alkyl C-H bonds.[1][3] For benzyloxy alkanes, this selective bromination allows for the introduction of a reactive handle for subsequent nucleophilic substitution reactions, making it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.[4][5]
N-bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors the desired radical substitution over competitive electrophilic addition to the aromatic ring.[1][2][6] The reaction is typically initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN).[4]
Reaction Mechanism
The benzylic bromination with NBS proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.[1][3]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or a small amount of Br2 formed in situ, to generate a bromine radical (Br•) upon exposure to light or heat.[3][7]
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the benzyloxy alkane to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br2 (generated from the reaction of HBr with NBS) to yield the desired brominated product and a new bromine radical, which continues the chain reaction.[3][8]
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol: Bromination of (2-(Benzyloxy)-5-bromophenyl)methanol
This protocol is adapted from the synthesis of 2-Benzyloxy-5-bromobenzylbromide and serves as a representative example for the benzylic bromination of a benzyloxy alkane derivative.[9]
Materials:
-
(2-(Benzyloxy)-5-bromophenyl)methanol
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or a safer alternative like dichloromethane (CH2Cl2)[4]
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-(Benzyloxy)-5-bromophenyl)methanol (1.0 eq) in carbon tetrachloride or dichloromethane (approximately 10-20 mL per gram of substrate).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (for CCl4, the boiling point is ~77°C) with vigorous stirring. If using photochemical initiation, the flask should be irradiated with a UV lamp at room temperature or gentle reflux.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HBr) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-Benzyloxy-5-bromobenzylbromide.
Data Presentation
The following table summarizes representative quantitative data for benzylic bromination reactions found in the literature.
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |
| 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone | NBS | AIBN, reflux | Chlorobenzene | 47 | [4] |
| 2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinone | NBS | Photo-initiated | Dichloromethane | 80 | [4] |
| 2-hydroxy-5-methylisophthalaldehyde derivative (protected) | NBS | Photo-initiated, reflux | CCl4 | 70 | [10] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the benzylic bromination of a benzyloxy alkane.
Caption: Experimental workflow for the benzylic bromination of a benzyloxy alkane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Purification of ((3-Bromo-2-methylpropoxy)methyl)benzene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of ((3-Bromo-2-methylpropoxy)methyl)benzene via silica gel column chromatography. The described methodology is essential for obtaining a high-purity product, crucial for subsequent applications in organic synthesis and drug development. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the workflow.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. Its structural features, including a reactive bromine atom and a benzyl ether moiety, make it a versatile building block. The purity of this intermediate is paramount for the success of subsequent reactions, necessitating an efficient purification method. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it. This document outlines a robust protocol for the purification of the title compound from common impurities derived from its synthesis.
Potential Impurities
The synthesis of this compound typically involves the benzylation of 2-methyl-1,3-propanediol followed by bromination, or the reaction of benzyl chloromethyl ether with 2-methyl-1-propanol followed by bromination. Potential impurities that may be present in the crude reaction mixture include:
-
Unreacted Starting Materials: Benzyl bromide, 2-methyl-1-propanol, or related precursors.
-
Over-brominated or Isomeric Byproducts: Dibrominated species or isomers formed during the synthesis.
-
Benzylic Impurities: Benzyl alcohol or dibenzyl ether, formed from side reactions of the benzylating agent.
The described column chromatography protocol is designed to effectively separate this compound from these and other potential impurities.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography will require proportional changes in the quantities of materials used.
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Dichloromethane | ACS Grade | Standard Supplier |
| TLC Plates | Silica gel 60 F254 | Standard Supplier |
| Potassium Permanganate Stain | Laboratory Prepared | N/A |
Table 2: Equipment
| Equipment | Description |
| Glass Chromatography Column | 40 mm diameter, 300 mm length |
| Separatory Funnel/Solvent Reservoir | 500 mL |
| Collection Tubes/Flasks | 50 mL test tubes or Erlenmeyer flasks |
| Rotary Evaporator | Standard laboratory model |
| TLC Developing Chamber | Glass jar with lid |
| UV Lamp | 254 nm |
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal eluent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[1]
-
Prepare several eluent mixtures of varying polarity, for example, different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).
-
Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in the prepared eluent systems.
-
Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution.
-
Calculate the Rf value for the product spot in each eluent system. Select the system that provides an Rf value in the desired range of 0.2-0.3.
Table 3: Example TLC Data
| Eluent System (Hexane:Ethyl Acetate, v/v) | Rf of Product | Observations |
| 95:5 | 0.55 | Spots are too high on the plate, poor separation from less polar impurities. |
| 90:10 | 0.30 | Good separation of the product from impurities. Ideal for column chromatography. |
| 85:15 | 0.15 | Product spot is too low, elution from the column would be slow. |
Column Chromatography Procedure
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel (approximately 50-100 g for 1 g of crude material) in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer (approx. 1 cm) of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (1-2 mL).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column by opening the stopcock, collecting the eluate in fractions (e.g., 20 mL per fraction).
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.
-
Continuously monitor the collected fractions by TLC to determine which fractions contain the purified product.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as an oil.
-
Expected Yield and Purity
The expected yield and purity of the final product will depend on the quality of the crude material. However, this protocol is designed to achieve a high degree of purity.
Table 4: Expected Purification Outcome
| Parameter | Expected Value |
| Yield | > 85% (from crude) |
| Purity (by GC-MS or NMR) | > 98% |
Workflow and Pathway Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram shows the logical progression and decision-making process during the purification.
Caption: Logical steps in the column chromatography purification process.
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain the target compound with high purity, which is essential for its intended downstream applications. The use of preliminary TLC analysis to determine the optimal eluent system is a critical step for achieving efficient separation.
References
Application of ((3-Bromo-2-methylpropoxy)methyl)benzene in Agrochemical Synthesis: A Review of Available Information
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of ((3-Bromo-2-methylpropoxy)methyl)benzene in the synthesis of commercialized agrochemicals. This compound, with the Chemical Abstracts Service (CAS) number 91273-58-4, is available from various chemical suppliers, indicating its use in organic synthesis. However, its direct role as a key intermediate or starting material in the production of fungicides, herbicides, or insecticides is not documented in accessible scientific journals or patent literature.
Our investigation involved extensive searches for the use of this compound in the synthesis of known agrochemicals, including a review of patents citing this compound and its structural fragments. The search for synthetic routes of major classes of fungicides, such as triazoles and pyrazoles, did not reveal any connection to this specific bromo ether derivative.
While brominated compounds are crucial intermediates in the synthesis of many agrochemicals due to the reactivity of the carbon-bromine bond, the specific combination of the benzyl ether and the 3-bromo-2-methylpropoxy moieties in the target molecule does not appear in the synthetic pathways of widely used agrochemical products.
It is conceivable that this compound is utilized in proprietary or niche agrochemical synthesis pathways that are not disclosed in the public domain. It may also serve as a building block for the discovery and development of new, experimental agrochemical candidates whose synthetic details have not yet been published.
Without a specific agrochemical product synthesized from this compound, it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of such a document would require concrete examples of its use, including reaction schemes, experimental procedures, and quantitative data, none of which are currently available in the public record.
General Synthetic Utility
From a chemical standpoint, the structure of this compound suggests its potential as an alkylating agent. The primary bromide is susceptible to nucleophilic substitution reactions, allowing for the introduction of the (2-methyl-3-(benzyloxy)propyl) moiety into a target molecule. This could be a strategy to impart specific physical or biological properties to a potential agrochemical.
A general workflow for the potential utilization of this compound in a hypothetical agrochemical synthesis is outlined below.
Application Notes and Protocols for the Synthesis of Novel Ethers from ((3-Bromo-2-methylpropoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a novel class of ethers derived from ((3-Bromo-2-methylpropoxy)methyl)benzene. This starting material, a benzyloxymethyl (BOM) protected 3-bromo-2-methylpropan-1-ol, serves as a versatile building block for introducing a unique 2-methylpropoxy ether moiety into a variety of molecular scaffolds. The synthetic strategy involves a two-step process: a Williamson ether synthesis followed by the deprotection of the BOM group. These novel ethers, possessing a unique structural motif, are of interest for screening in drug discovery programs due to their potential for improved pharmacokinetic and pharmacodynamic properties.
Introduction
The ether linkage is a fundamental functional group present in a vast array of biologically active molecules and pharmaceuticals.[1] The synthesis of novel ethers with unique substitution patterns is a continuous effort in medicinal chemistry to explore new chemical space and develop next-generation therapeutics. The starting material, this compound, offers a convenient entry point for the synthesis of ethers containing a 2-methylpropoxy scaffold. The benzyloxymethyl (BOM) protecting group allows for the initial ether-forming reaction to proceed without interference from the hydroxyl group, and it can be selectively removed under mild conditions.[2]
The primary synthetic route employed is the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[3][4] This reaction involves the SN2 displacement of a halide by an alkoxide, and it is particularly efficient for primary alkyl halides like the bromide in our starting material.[5][6] Following the successful ether formation, the BOM protecting group is cleaved to yield the final, novel ethers. This deprotection can be achieved through methods such as catalytic hydrogenolysis, which offers high yields and mild reaction conditions.[7][8]
Experimental Protocols
Part 1: Williamson Ether Synthesis of BOM-Protected Ethers
This protocol details the general procedure for the reaction of this compound with various alkoxides to form the corresponding BOM-protected ethers.
Materials:
-
This compound
-
A chosen alcohol (e.g., phenol, methanol, ethanol, isopropanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the desired alcohol (1.2 equivalents).
-
Add anhydrous DMF to dissolve the alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
-
Ether Synthesis:
-
To the freshly prepared alkoxide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure BOM-protected ether.
-
Part 2: Deprotection of the Benzyloxymethyl (BOM) Group
This protocol describes the cleavage of the BOM protecting group via catalytic hydrogenolysis to yield the final novel ethers.[8]
Materials:
-
BOM-protected ether (from Part 1)
-
Palladium on carbon (Pd/C), 10%
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the BOM-protected ether (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (approximately 10 mol % of palladium).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Leave the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) and stir vigorously at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (ethanol or methanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting novel ether can be purified by column chromatography if necessary to afford the final product in high purity.
-
Data Presentation
The following tables summarize the expected yields and reaction conditions for the synthesis of a variety of novel ethers from this compound.
Table 1: Synthesis of BOM-Protected Ethers via Williamson Ether Synthesis
| Entry | Nucleophile (Alcohol Precursor) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | 60 | 6 | 85-95 |
| 2 | Methanol | NaH | DMF | 50 | 8 | 80-90 |
| 3 | Ethanol | NaH | DMF | 50 | 8 | 82-92 |
| 4 | Isopropanol | NaH | DMF | 70 | 12 | 75-85 |
| 5 | 4-Fluorophenol | NaH | DMF | 60 | 6 | 88-96 |
| 6 | 2-Naphthol | NaH | DMF | 65 | 7 | 85-93 |
Table 2: Deprotection of BOM-Protected Ethers
| Entry | Substrate (BOM-Protected Ether from Table 1) | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |
| 1 | Entry 1 Product | 10% Pd/C | Ethanol | 1 atm H₂ | 6 | 90-98 |
| 2 | Entry 2 Product | 10% Pd/C | Methanol | 1 atm H₂ | 8 | 92-99 |
| 3 | Entry 3 Product | 10% Pd/C | Ethanol | 1 atm H₂ | 8 | 91-97 |
| 4 | Entry 4 Product | 10% Pd/C | Ethanol | 1 atm H₂ | 12 | 88-95 |
| 5 | Entry 5 Product | 10% Pd/C | Ethanol | 1 atm H₂ | 6 | 93-99 |
| 6 | Entry 6 Product | 10% Pd/C | Methanol | 1 atm H₂ | 7 | 90-96 |
Visualizations
The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of novel ethers.
Caption: Reaction pathway for the synthesis of novel ethers.
Caption: General experimental workflow for novel ether synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgsyn.org [orgsyn.org]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. synarchive.com [synarchive.com]
Application Notes and Protocols for the Formation of ((2-methyl-3-(phenylmethoxy)propyl)magnesium bromide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Their utility in the pharmaceutical industry is well-documented, where they serve as key intermediates in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the formation of the Grignard reagent, ((2-methyl-3-(phenylmethoxy)propyl)magnesium bromide), from its corresponding alkyl halide, ((3-Bromo-2-methylpropoxy)methyl)benzene.
The synthesis of this particular Grignard reagent is of interest due to the presence of a benzyloxymethyl ether protecting group. The stability of this ether linkage under the strongly basic and nucleophilic conditions of the Grignard reaction is a critical consideration.[3] Ethers are generally stable under basic conditions and are often used as solvents for Grignard reactions, suggesting the feasibility of this transformation.[4] These application notes will provide a comprehensive guide to the successful synthesis of this functionalized Grignard reagent, including a detailed protocol, a summary of expected quantitative data, and a discussion of its potential applications in synthetic chemistry.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Magnesium Turnings | [5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [6] |
| Initiator (optional) | Iodine (a small crystal) | [7] |
| Reaction Temperature | Room temperature to gentle reflux (~66 °C in THF) | [5] |
| Typical Yield | 85-95% (estimated based on similar preparations) | N/A |
| Side Products | Wurtz coupling product, unreacted starting material | [2] |
| Characterization | Titration of the Grignard solution | [8] |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (optional)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure for the Formation of ((2-methyl-3-(phenylmethoxy)propyl)magnesium bromide):
-
Preparation of Apparatus: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Activate the magnesium by either stirring vigorously under a vacuum with gentle heating or by adding a single crystal of iodine. The disappearance of the iodine color indicates activation.
-
Initiation of Reaction: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming or by the addition of a few drops of a pre-formed Grignard reagent solution. A cloudy appearance of the solution and a gentle reflux are indicative of the reaction's onset.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Quantification (Optional but Recommended): The concentration of the newly formed Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).
-
Storage and Use: The Grignard reagent solution should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere.
Mandatory Visualizations
Caption: Experimental workflow for the formation of ((2-methyl-3-(phenylmethoxy)propyl)magnesium bromide).
Caption: General reaction pathway for the application of the Grignard reagent in synthesis.
Application Notes
The Grignard reagent, ((2-methyl-3-(phenylmethoxy)propyl)magnesium bromide), is a versatile intermediate for the introduction of the 2-methyl-3-(phenylmethoxy)propyl moiety into a variety of organic molecules. This functionalized alkyl group can be a valuable building block in the synthesis of complex natural products and pharmaceutical agents.
Key Applications:
-
Synthesis of Alcohols: The reagent can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[5] This is a fundamental transformation in the construction of chiral centers and complex molecular scaffolds.
-
Formation of Ketones: Reaction with esters will typically yield tertiary alcohols after double addition. However, reaction with acyl chlorides or Weinreb amides can provide a direct route to ketones.
-
Carbon-Carbon Bond Formation with other Electrophiles: This Grignard reagent can also react with other electrophiles such as epoxides, nitriles, and carbon dioxide to introduce the functionalized alkyl chain.[1]
Considerations for Drug Development:
The benzyloxymethyl ether serves as a protecting group for a primary alcohol. This protecting group is generally stable to the basic conditions of the Grignard reaction and many subsequent synthetic steps. It can be readily removed under various conditions, most commonly through hydrogenolysis (e.g., H₂, Pd/C), to reveal the free alcohol. This deprotection step is often a late-stage transformation in a synthetic sequence, allowing for the unmasking of a key functional group for further elaboration or for its role in the biological activity of the final molecule. The ability to introduce this protected hydroxymethyl group makes this Grignard reagent a valuable tool for the synthesis of polyfunctional molecules relevant to drug discovery.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Avoiding rearrangement side reactions in Friedel-Crafts alkylation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Friedel-Crafts alkylation, particularly the prevention of carbocation rearrangement side reactions.
Frequently Asked Questions (FAQs)
Q1: I attempted a Friedel-Crafts alkylation with a primary alkyl halide (e.g., 1-chloropropane) and obtained a branched product (isopropylbenzene) instead of the expected straight-chain product (n-propylbenzene). What happened?
A1: This is a classic example of a carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. Primary carbocations are highly unstable and will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift if possible, before the aromatic ring attacks. In your case, the initially formed n-propyl carbocation rearranged to the more stable isopropyl carbocation, leading to isopropylbenzene as the major product.[1]
Q2: Why do these carbocation rearrangements occur?
A2: The driving force for carbocation rearrangement is the increase in stability. The stability of carbocations follows the order: tertiary > secondary > primary. If a less stable carbocation can rearrange to a more stable one by shifting a neighboring hydrogen atom with its electrons (a hydride shift) or an alkyl group, it will do so rapidly. This rearrangement occurs faster than the alkylation of the aromatic ring.
Q3: Which types of alkylating agents are most susceptible to rearrangement?
A3: Alkylating agents that can form primary or secondary carbocations that have the potential to rearrange to a more stable carbocation are prone to this side reaction. This typically includes straight-chain alkyl halides with three or more carbons. Tertiary alkyl halides, methyl halides, and ethyl halides generally do not undergo rearrangement as they either already form a stable carbocation or cannot form a more stable one.[2]
Q4: How can I synthesize a straight-chain alkylbenzene without rearrangement?
A4: The most reliable method to introduce a straight-chain alkyl group onto an aromatic ring is to use a two-step Friedel-Crafts Acylation followed by a reduction reaction.
-
Friedel-Crafts Acylation: First, an acyl group (R-C=O) is added to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The key intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.
-
Reduction: The resulting ketone is then reduced to the desired alkyl group. Common methods for this reduction are the Clemmensen reduction (under acidic conditions) or the Wolff-Kishner reduction (under basic conditions).[3]
Q5: My Friedel-Crafts reaction is not working at all, even with an appropriate alkylating agent. What are some common reasons for reaction failure?
A5: Several factors can lead to a failed Friedel-Crafts reaction:
-
Deactivated Ring: The aromatic ring you are trying to alkylate may be strongly deactivated by an existing substituent (e.g., -NO₂, -CN, -SO₃H, or any carbonyl group). Friedel-Crafts reactions do not work on strongly deactivated rings.
-
Presence of -NH₂, -NHR, or -NR₂ groups: The Lewis acid catalyst (e.g., AlCl₃) will react with the basic lone pair of the nitrogen atom, deactivating the ring.
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware, reagents, and solvents are anhydrous.
-
Unsuitable Alkylating Agent: Vinyl or aryl halides cannot be used as they do not form carbocations under these conditions.[2]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Formation of Isomeric Products | Carbocation rearrangement of the alkylating agent. | Use Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reduction to obtain the desired straight-chain product. |
| Polyalkylation (Multiple alkyl groups added) | The initial alkylation product is more reactive than the starting material because alkyl groups are activating. | Use a large excess of the aromatic substrate to favor monoalkylation. |
| Low or No Yield | 1. Deactivated aromatic substrate.2. Catalyst poisoning by water.3. Incompatible functional groups on the aromatic ring (e.g., -NH₂). | 1. Check if the aromatic ring has strongly deactivating groups. Alternative synthetic routes may be necessary.2. Ensure all reagents and glassware are completely dry.3. Protect interfering functional groups before the reaction. |
Quantitative Data on Rearrangement
The extent of carbocation rearrangement is influenced by reaction conditions such as temperature. Lower temperatures can sometimes favor the kinetic, non-rearranged product, but this is often not a synthetically viable solution for achieving high purity.
| Alkylating Agent | Aromatic Substrate | Catalyst | Temperature | Product Ratio (Unrearranged : Rearranged) | Reference |
| 1-chlorobutane | Benzene | AlCl₃ | 0 °C | ~1 : 2 (n-butylbenzene : sec-butylbenzene) | [4] |
| n-propyl chloride | Benzene | AlCl₃ | -6 °C | 3 : 2 (n-propylbenzene : isopropylbenzene) | Gilman, H., & Meals, R. N. (1943). J. Org. Chem. |
| n-propyl chloride | Benzene | AlCl₃ | 35 °C | 2 : 3 (n-propylbenzene : isopropylbenzene) | Gilman, H., & Meals, R. N. (1943). J. Org. Chem. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane (Demonstrating Rearrangement)
Objective: To demonstrate the carbocation rearrangement during the Friedel-Crafts alkylation of benzene with a primary alkyl halide.
Materials:
-
Anhydrous benzene
-
1-Chlorobutane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent (optional)
-
Ice-water bath
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure all glassware is thoroughly dried.
-
To the flask, add anhydrous benzene and cool the flask in an ice-water bath to 0 °C.
-
In a separate, dry container, weigh the anhydrous aluminum chloride and add it to the cooled benzene with stirring.
-
Add 1-chlorobutane to the dropping funnel.
-
Slowly add the 1-chlorobutane to the stirred benzene-AlCl₃ mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of n-butylbenzene to sec-butylbenzene. The major product will be sec-butylbenzene.[4]
Protocol 2: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
Materials:
-
Anhydrous benzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add propanoyl chloride to the stirred suspension.
-
Add anhydrous benzene dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Quench the reaction by carefully pouring it into a beaker containing crushed ice and concentrated HCl.
-
Transfer to a separatory funnel, separate the organic layer, and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain propiophenone.
Part B: Wolff-Kishner Reduction of Propiophenone
Materials:
-
Propiophenone (from Part A)
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the propiophenone in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets to the flask.
-
Heat the mixture to reflux (around 130-140 °C) for 1 hour to form the hydrazone.
-
After 1 hour, arrange the apparatus for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200 °C.
-
Return the apparatus to a reflux setup and continue to heat at this temperature for an additional 3-4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with ether or another suitable solvent.
-
Wash the organic extract with dilute HCl and then with water.
-
Dry the organic layer, remove the solvent, and purify the resulting n-propylbenzene by distillation.
Visualizations
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Caption: Workflow for rearrangement-free alkylation.
Caption: Decision tree for choosing a reduction method.
References
Technical Support Center: Synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene. The proposed synthetic route involves a two-step process: the selective monobenzylation of 2-methyl-1,3-propanediol, followed by the bromination of the resulting alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 3-(Benzyloxy)-2-methylpropan-1-ol (Williamson Ether Synthesis)
Q1: My reaction is showing a low yield of the desired monobenzylated product and a significant amount of dibenzylated byproduct. How can I improve the selectivity for the monoether?
A1: The formation of the dibenzylated byproduct is a common issue in the benzylation of diols. To favor mono-alkylation, you can adjust the following parameters:
-
Reagent Stoichiometry: Use a molar excess of the diol (2-methyl-1,3-propanediol) relative to the benzylating agent (benzyl bromide). A common starting point is a 2:1 to 4:1 ratio of diol to benzyl bromide.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the electrophile, reducing the likelihood of the initially formed monoether reacting further.
-
Choice of Base: A less reactive base can sometimes improve selectivity. While strong bases like sodium hydride (NaH) are effective, you might consider milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent.
Q2: I am observing the formation of elimination byproducts, such as stilbene, from the benzyl bromide. What is causing this and how can it be prevented?
A2: Elimination reactions (E2) can compete with the desired substitution reaction (SN2), especially with strong, sterically hindered bases or at elevated temperatures.[1][2][3] To minimize elimination:
-
Temperature Control: Maintain a low to moderate reaction temperature. Williamson ether synthesis is often carried out at room temperature or slightly elevated temperatures. Avoid excessive heating.
-
Base Selection: Use a non-hindered, strong base. Sodium hydride (NaH) is generally a good choice as it is a poor nucleophile and primarily acts as a base.[4]
-
Solvent Choice: Use a polar aprotic solvent such as THF, DMF, or DMSO. These solvents solvate the cation of the alkoxide, making the "naked" alkoxide a more effective nucleophile.[1]
Q3: The reaction is sluggish and does not go to completion, even after an extended period. What can I do to improve the reaction rate?
A3: A slow reaction rate can be due to several factors:
-
Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the alcohol. Sodium hydride is generally effective.
-
Poor Solubility: Ensure all reagents are adequately dissolved in the chosen solvent. If using sodium hydride, ensure it is properly dispersed.
-
Phase Transfer Catalysis (PTC): For reactions involving a solid base and a liquid organic phase, the addition of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly increase the reaction rate by transporting the alkoxide into the organic phase.
-
Temperature: While high temperatures can lead to side reactions, a modest increase in temperature (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor for byproduct formation by TLC.
Step 2: Bromination of 3-(Benzyloxy)-2-methylpropan-1-ol
Q1: The bromination of my alcohol with phosphorus tribromide (PBr₃) is resulting in a low yield and several impurities. What are the likely side reactions?
A1: The reaction of alcohols with PBr₃ is generally efficient for primary alcohols but can have side reactions.[5][6][7] Potential issues include:
-
Formation of Phosphite Esters: Incomplete reaction can leave phosphite ester intermediates in the product mixture.[6]
-
Rearrangement: While less common for primary alcohols compared to reactions proceeding via carbocations (like with HBr), rearrangements are a possibility, though unlikely in this specific case.[7][8]
-
Elimination: Although PBr₃ favors the SN2 mechanism, some elimination to form an alkene can occur, particularly if the reaction is overheated.[6][7]
To improve the yield and minimize byproducts:
-
Control the Temperature: The reaction is exothermic. Add the PBr₃ dropwise to the alcohol at 0 °C to maintain control over the reaction temperature.[5]
-
Use of a Weak Base: Adding a weak, non-nucleophilic base like pyridine can help to scavenge the HBr byproduct, which can sometimes promote side reactions.[8][9]
-
Anhydrous Conditions: Ensure your alcohol and solvent are dry, as PBr₃ reacts with water to form phosphorous acid and HBr.[5][6]
Q2: During the workup of the PBr₃ reaction, I am having trouble separating my product from the phosphorus-containing byproducts.
A2: The workup is crucial for obtaining a pure product. A typical workup involves:
-
Quenching: Carefully pour the reaction mixture into ice-water to hydrolyze any remaining PBr₃ and phosphorus byproducts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
Water.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel.[10]
Q3: I am concerned about the stereochemistry at the 2-position of my molecule. Does the bromination with PBr₃ affect this?
A3: The bromination of a primary alcohol with PBr₃ proceeds via an SN2 mechanism.[8][9][11] This means the reaction involves a backside attack by the bromide ion on the carbon bearing the leaving group. Since the reaction occurs at the primary hydroxyl group (C1) and not the chiral center (C2), the stereochemistry at the 2-position should not be affected.
Frequently Asked Questions (FAQs)
Q: What is the overall synthetic strategy for this compound? A: A common and effective strategy is a two-step synthesis. First, 2-methyl-1,3-propanediol is selectively monobenzylated using a Williamson ether synthesis to produce 3-(benzyloxy)-2-methylpropan-1-ol. This intermediate is then brominated, typically using phosphorus tribromide (PBr₃), to yield the final product.
Q: Why is the Williamson ether synthesis performed first? A: Performing the etherification first protects one of the hydroxyl groups. Attempting to brominate the diol first would likely result in a mixture of mono- and di-brominated products, which would be difficult to separate and control in the subsequent etherification step.
Q: Are there alternative reagents for the bromination step? A: Yes, other reagents can be used to convert a primary alcohol to an alkyl bromide. These include thionyl bromide (SOBr₂) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction). PBr₃ is often a good first choice due to its reactivity and relatively straightforward procedure for primary alcohols.[12]
Q: How can I monitor the progress of my reactions? A: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q: What are the key safety precautions for this synthesis? A:
-
Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Phosphorus tribromide (PBr₃) is toxic, corrosive, and reacts with water to produce HBr gas. Handle it in a fume hood and wear appropriate PPE. The addition of PBr₃ to the alcohol is exothermic and should be done with cooling.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Base | NaH | High | Potential for elimination if overheated. |
| K₂CO₃ | Moderate | Slower reaction rate. | |
| KOH | High | Can promote elimination.[13] | |
| Solvent | THF, DMF | High | Good for dissolving alkoxides. |
| Acetonitrile | Moderate | Can be less effective for some substrates. | |
| Alcohols | Lower | Can lead to exchange reactions. | |
| Temperature | 0 - 25 °C | Good | May be slow. |
| 25 - 60 °C | High | Increased rate, but higher risk of side reactions. | |
| > 60 °C | Decreased | Significant increase in elimination byproducts.[1] | |
| Alkyl Halide | Primary | High | Ideal for SN2.[1][2] |
| Secondary | Low to Moderate | Elimination becomes a major competing reaction.[1][2] | |
| Tertiary | Very Low | Almost exclusively elimination.[1][2] |
Table 2: Comparison of Brominating Agents for Primary Alcohols
| Reagent | Mechanism | Advantages | Disadvantages |
| PBr₃ | SN2 | High yields for 1° and 2° alcohols, avoids carbocation rearrangements.[7][8] | Exothermic, reacts with water, phosphorus byproducts can complicate workup.[5][6] |
| HBr | SN2 (for 1°) | Inexpensive, readily available. | Slower than PBr₃, can cause rearrangements in susceptible substrates. |
| CBr₄ / PPh₃ | SN2 | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of triphenylphosphine oxide are produced, which can be difficult to remove. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)-2-methylpropan-1-ol
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-1,3-propanediol (3.0 equivalents) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.0 equivalent) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Add diethyl ether and separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(benzyloxy)-2-methylpropan-1-ol (1.0 equivalent) and anhydrous diethyl ether.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing ice and water. Extract the mixture with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. nbinno.com [nbinno.com]
- 8. byjus.com [byjus.com]
- 9. orgosolver.com [orgosolver.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 13. ias.ac.in [ias.ac.in]
Troubleshooting low conversion in Suzuki coupling of alkyl bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the Suzuki-Miyaura coupling of alkyl bromides.
Troubleshooting Guide
Issue: Low to No Conversion of Starting Materials
Low or no conversion is a frequent issue in Suzuki couplings involving alkyl bromides. This guide provides a systematic approach to identify and resolve the root cause.
Q1: How do I determine if my palladium catalyst is the source of the problem?
A1: The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction step can sometimes be inefficient.[1] Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time and form inactive palladium black.[1]
Troubleshooting Steps:
-
Run a Control Reaction: Test your catalyst on a well-established Suzuki reaction with known reactive substrates, like bromobenzene and phenylboronic acid. If this reaction also fails, your catalyst is likely inactive.[1]
-
Use Modern Precatalysts: Consider using air- and moisture-stable palladacycle precatalysts (e.g., Buchwald G3 or G4) or PEPPSI™-type catalysts. These are designed for the clean and efficient generation of the active Pd(0) species.[1]
-
Pre-activation: If using a Pd(II) source, you can try pre-activating it by stirring it with the phosphine ligand, sometimes at an elevated temperature or in the presence of a base, before adding your substrates.[1]
Q2: My boronic acid or ester might be unstable. How can I verify this and what are my options?
A2: The stability of the organoboron reagent is critical and a common reason for low yields in Suzuki couplings.[2] Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding alkane) or form unreactive cyclic anhydrides called boroxines.[1][2]
Troubleshooting Steps:
-
Purity Check: Assess the purity of your boronic acid using NMR.
-
Use More Stable Derivatives: To enhance stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[1][2] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1]
Q3: Could the choice of base and solvent be hindering my reaction?
A3: The base and solvent system is crucial and their effects are often interconnected.[3] The base plays multiple roles: it facilitates the formation of the active palladium complex, activates the organoboron species for transmetalation, and accelerates the final reductive elimination step.[4]
Troubleshooting Steps:
-
Base Strength and Solubility: For the coupling of alkyl boranes, strong bases like NaOH, NaOMe, or thallium bases (TlOH, Tl₂CO₃) are often effective, especially in THF or aqueous solvent systems.[5] Weaker bases such as K₂CO₃ and K₃PO₄ can perform well in solvents like DMF.[5] Ensure the base is finely powdered and dry for anhydrous reactions to maximize its reactivity.[3]
-
Solvent Degassing: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[2][3] It is critical to properly degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Aqueous vs. Anhydrous: While some Suzuki reactions benefit from aqueous conditions, water can also promote protodeboronation of the boronic acid.[2][3] If you suspect this is an issue, switching to anhydrous conditions may improve your yield.[3]
Q4: I am observing significant side products. What are the common side reactions and how can I minimize them?
A4: Several side reactions can compete with the desired cross-coupling, leading to low yields of the final product.
-
β-Hydride Elimination: This is a major competing pathway when using alkyl substrates that have β-hydrogens.[5] It leads to the formation of an alkene and a metal hydride species. Using nickel catalysts or ligands with larger bite angles can sometimes suppress this side reaction.[5]
-
Protodeboronation: As mentioned earlier, this is the hydrolysis of the boronic acid.[2] Using milder bases, anhydrous conditions, or more stable boronic esters can mitigate this issue.[3]
-
Homocoupling: This involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or Pd(II) species.[2] Rigorous degassing and the use of a direct Pd(0) source can help prevent homocoupling.[2]
-
Dehalogenation: The alkyl bromide can be reduced to the corresponding alkane.[2] This can occur if a hydride source is present in the reaction mixture.
Frequently Asked Questions (FAQs)
Q5: What are the best types of palladium catalysts and ligands for the Suzuki coupling of alkyl bromides?
A5: Palladium catalysts are the most extensively used for Suzuki coupling.[5] For alkyl bromides, which can be less reactive than their aryl counterparts, the choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands are generally preferred as they facilitate the oxidative addition step and promote reductive elimination.[5] Examples of effective ligands include trialkylphosphines like P(t-Bu)₃ and PCy₃, as well as specialized ligands developed by Buchwald and Fu.[6] Nickel catalysts have also emerged as a powerful alternative for couplings involving less reactive alkyl bromides.[5]
Q6: What is the general reactivity order for halides in Suzuki coupling?
A6: The reactivity of the electrophilic partner generally follows the order: I > Br > OTf >> Cl > F.[5] Alkyl iodides are the most reactive, while alkyl chlorides are significantly less reactive and often require more specialized catalytic systems with bulky, electron-donating ligands and stronger bases.[5]
Q7: Can I use water as a solvent for the Suzuki coupling of alkyl bromides?
A7: Yes, Suzuki couplings can be performed in aqueous or biphasic organic-water solvent systems.[4] This can be advantageous for water-soluble substrates and reagents.[4] However, as mentioned in the troubleshooting guide, water can also lead to the undesirable side reaction of protodeboronation.[2][3] Recently, methods for fully aqueous and air-compatible cross-coupling of primary alkyl halides have been developed using water-soluble palladium sources and ligands.[7]
Q8: My starting materials are sterically hindered. What should I consider?
A8: Steric hindrance on either the alkyl bromide or the organoboron reagent can significantly slow down the reaction. For sterically demanding couplings, it may be necessary to use higher catalyst loadings, more reactive ligands, and higher reaction temperatures. The formation of β-hydride elimination side products can also increase with growing steric bulk.[8] Specialized ligands have been developed to address sterically hindered substrates.[8]
Data Presentation
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Alkyl Bromides
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | P(t-Bu)₃ / PCy₃ | 1 - 5 | A common and effective combination for a range of substrates.[6] |
| Pd₂(dba)₃ | P(t-Bu)₃ / SPhos | 1 - 3 | Pd(0) source that does not require in situ reduction.[1] |
| Buchwald G3/G4 Palladacycles | (Various integrated ligands) | 0.5 - 2 | Air-stable precatalysts that efficiently generate the active Pd(0) species.[1] |
| NiCl₂(dme) | PCy₃ | 5 - 10 | Effective for less reactive alkyl bromides and chlorides.[5] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Alkyl Bromides
| Base | Solvent(s) | Temperature Range (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane, DMF | 80 - 110 | A versatile and commonly used base.[4][5] |
| Cs₂CO₃ | THF, Dioxane | 60 - 100 | Often used for sensitive substrates.[4] |
| NaOH / NaOMe | THF / H₂O | Room Temp - 80 | Strong bases that can be very effective but may not be compatible with all functional groups.[5] |
| KOtBu | THF, t-amyl alcohol | Room Temp - 60 | A strong, non-nucleophilic base.[9] |
Experimental Protocols
General Protocol for the Suzuki Coupling of an Alkyl Bromide with an Arylboronic Acid:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and any additional ligand if required.[3]
-
Reagent Addition: Add the alkyl bromide (1.0 equivalent) to the flask.
-
Solvent Addition: Add the degassed solvent (e.g., 10:1 Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[3]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Caption: Key component relationships in the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Optimizing reaction temperature for nucleophilic substitution of ((3-Bromo-2-methylpropoxy)methyl)benzene
Welcome to the technical support center for the nucleophilic substitution of ((3-Bromo-2-methylpropoxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimentation with this versatile reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during the nucleophilic substitution of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my nucleophilic substitution reaction. What are the common causes and how can I improve it?
-
Answer: Low yields in the nucleophilic substitution of this compound, which typically proceeds via an S(_N)2 mechanism, can stem from several factors.[1] The primary areas to investigate are the reaction conditions, the quality of your reagents, and the potential for side reactions.
-
Reaction Temperature: Inadequate temperature can lead to a slow reaction rate. Conversely, excessively high temperatures can promote side reactions like elimination (E2).[2] For most S(_N)2 reactions with primary bromides, a moderate temperature increase is beneficial.
-
Nucleophile Strength: Weak nucleophiles will react slowly. If possible, consider using a stronger, negatively charged nucleophile.[3] For instance, an alkoxide (RO
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) is a much better nucleophile than the corresponding alcohol (ROH).− -
Solvent Choice: The choice of solvent is critical for S(N)2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[4] Using polar protic solvents like ethanol or water can solvate the nucleophile, reducing its effectiveness.
-
Reagent Quality: Ensure that your this compound starting material and your nucleophile are pure and dry. The presence of water can be particularly problematic, as it can hydrolyze the starting material or react with strong bases.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Temperature | Gradually increase in 5-10 °C increments | Increases reaction rate, but monitor for side products. |
| Nucleophile | Use a stronger, anionic nucleophile if possible | S(N)2 reactions are sensitive to nucleophile strength. |
| Solvent | Switch to a polar aprotic solvent (DMF, DMSO) | Enhances the reactivity of the nucleophile.[4] |
| Reagents | Use freshly purified and dried reagents | Impurities can lead to side reactions and lower yields. |
Issue 2: Formation of an Elimination Side Product
-
Question: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this elimination reaction?
-
Answer: The formation of an alkene is due to a competing E2 elimination reaction, which is favored by strong, sterically hindered bases and higher temperatures.[2] Since this compound is a primary bromide, elimination is less common but can occur under certain conditions.
-
Temperature Control: As a general rule, heat favors elimination over substitution.[2][5] Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the amount of elimination product.
-
Choice of Base/Nucleophile: Sterically hindered, strong bases (e.g., potassium tert-butoxide) are more likely to act as bases rather than nucleophiles, promoting elimination. If your nucleophile is also a strong base, consider using a less hindered one if the reaction allows.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading or participating in further reactions.
-
Troubleshooting workflow for the formation of elimination byproducts.
Frequently Asked Questions (FAQs)
-
Question 1: What is the optimal reaction temperature for nucleophilic substitution of this compound?
-
Answer: There is no single optimal temperature, as it depends on the specific nucleophile and solvent used. For S(_N)2 reactions of primary bromides, reactions are often started at room temperature and may be gently heated to 50-80 °C to increase the rate.[1] It is recommended to start at a lower temperature and monitor the reaction progress by TLC or GC. If the reaction is slow, the temperature can be gradually increased. For instance, in a Williamson ether synthesis, temperatures in the range of 50-100 °C are common.[1]
-
-
Question 2: Which solvents are recommended for this reaction?
-
Answer: Polar aprotic solvents are highly recommended to facilitate the S(N)2 mechanism.[4] Excellent choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
-
-
-
Question 3: Can this substrate undergo an S(_N)1 reaction?
-
Answer: While the benzylic ether moiety can stabilize a carbocation to some extent, this compound is a primary alkyl bromide. Primary carbocations are highly unstable, and therefore, the S(_N)1 pathway is generally not favored. The S(_N)2 mechanism is the predominant pathway, especially with good nucleophiles.[6][7]
-
-
Question 4: Are there any known side reactions other than elimination?
-
Answer: Besides elimination, if your nucleophile has multiple reactive sites, you may see a mixture of products. If using a strong base like an alkoxide, and your starting material or solvent is not anhydrous, the base can be quenched, leading to lower yields. In some cases, with prolonged reaction times or high temperatures, decomposition of the starting material or product can occur.
-
Experimental Protocols
Below are generalized experimental protocols for common nucleophilic substitution reactions with this compound. Note: These are starting points and may require optimization for your specific nucleophile and setup.
Protocol 1: Williamson Ether Synthesis (Synthesis of an Ether)
This protocol describes the synthesis of an ether by reacting this compound with an alkoxide.
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired alcohol (1.1 equivalents) in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Substitution Reaction: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench it by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of an Amine via Azide Intermediate
This two-step protocol is a common method for preparing primary amines, avoiding the polyalkylation issues associated with direct amination.[8]
-
Step 1: Synthesis of 1-(3-(Benzyloxy)-2-methylpropoxy)methyl)azide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Reagent Addition: Add sodium azide (NaN(_3), 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification.
-
-
Step 2: Reduction of the Azide to the Primary Amine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH(_4), 2.0 equivalents) in anhydrous THF at 0 °C.
-
Reagent Addition: Add a solution of the crude azide from the previous step in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH(_4) in grams.
-
Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or column chromatography.
-
Workflow for the synthesis of the corresponding primary amine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution of primary alkyl bromides, which can be used as a guideline for optimizing reactions with this compound.
Table 1: Effect of Solvent on S(_N)2 Reaction Rate
| Solvent | Dielectric Constant | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Water | 80 | 7 | Polar Protic |
| DMSO | 47 | 1,300 | Polar Aprotic |
| DMF | 37 | 2,800 | Polar Aprotic |
| Acetonitrile | 38 | 5,000 | Polar Aprotic |
Data is generalized for a typical S(_N)2 reaction and illustrates the significant rate enhancement in polar aprotic solvents.
Table 2: Temperature Effect on Substitution vs. Elimination
| Substrate | Nucleophile/Base | Temperature (°C) | % Substitution (S(_N)2) | % Elimination (E2) |
| Isobutyl bromide | NaOEt in EtOH | 25 | 18 | 82 |
| Isobutyl bromide | NaOEt in EtOH | 80 | 9 | 91 |
Data from a similar primary bromide highlights that increasing temperature favors the elimination product.[2]
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 5. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. francis-press.com [francis-press.com]
- 8. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Separation of ((3-Bromo-2-methylpropoxy)methyl)benzene Isomers by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of ((3-Bromo-2-methylpropoxy)methyl)benzene isomers. This compound presents two primary separation challenges: the resolution of closely related positional isomers and the separation of its enantiomers due to the chiral center at the 2-position of the propoxy group.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My positional isomers are co-eluting or have very poor resolution in Reversed-Phase (RP) HPLC. What should I do?
A1: Co-elution of positional isomers is common in RP-HPLC when the primary separation mechanism is hydrophobicity, which may be very similar between isomers. To improve separation, you need to exploit subtle differences in polarity and structure.
-
Switch to Normal-Phase (NP) HPLC: NP-HPLC is often superior for separating isomers with minor polarity differences.[1][2] The polar stationary phase (e.g., silica) can interact differently with the precise spatial arrangement of the bromo- and methyl- groups.
-
Change the Stationary Phase: If you must use RP-HPLC, switch to a column that offers alternative selectivities. A Phenyl-Hexyl or Biphenyl column can provide π-π interactions with the benzene ring, which can help differentiate isomers.[3]
-
Optimize the Mobile Phase:
-
Change Organic Modifier: In RP-HPLC, switching between acetonitrile and methanol can alter selectivity.
-
Solvent Strength (NP-HPLC): In NP-HPLC (e.g., using a hexane/isopropanol mobile phase), make very small, precise adjustments to the polar modifier (isopropanol). A change of just 0.5-1% can have a significant impact on retention and resolution.
-
-
Reduce Column Temperature: Lowering the column temperature can sometimes increase selectivity between closely eluting peaks, although it will also increase backpressure and run time.
Q2: I am trying to resolve the enantiomers, but I see only one peak on my achiral column. Why?
A2: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will not separate on standard achiral HPLC columns (like C18 or silica). You must use a chiral stationary phase (CSP) to resolve enantiomers.[4][5] The CSP creates a chiral environment where transient, diastereomeric complexes are formed between the enantiomers and the stationary phase, allowing for differential retention.
Q3: I am using a Chiral Stationary Phase (CSP), but the enantiomers are still not separating. How can I achieve resolution?
A3: Achieving chiral separation often requires screening multiple columns and mobile phases.[6]
-
Screen Different CSPs: Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are a versatile starting point and are effective for a wide range of compounds.[4][7] It is recommended to screen several different polysaccharide columns (e.g., Chiralpak IA, IB, IC).
-
Optimize the Mobile Phase: Chiral recognition is highly dependent on the mobile phase.
-
Normal-Phase: Start with a simple mobile phase like n-Hexane/Isopropanol (IPA). Systematically vary the ratio (e.g., 90:10, 85:15, 80:20). Sometimes, adding a different alcohol like ethanol can change the selectivity.
-
Reversed-Phase: If using an RP-compatible chiral column, try mixtures of Water/Acetonitrile or Water/Methanol.
-
-
Adjust Temperature: Temperature can have a pronounced effect on chiral separations. Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[8]
-
Check Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of difficult separations.
Q4: My peaks are showing significant tailing. What is the cause and how can I fix it?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.[9]
-
Secondary Silanol Interactions (RP-HPLC): If using a silica-based C18 column, residual, acidic silanol groups on the silica surface can interact with any basic sites on your molecule, causing tailing. Adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress this interaction.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Reduce the injection volume or the sample concentration and reinject.[9]
-
Contamination: A contaminated guard column or column inlet frit can cause poor peak shape. Try flushing the column or replacing the guard column.
Q5: My retention times are drifting or unstable from one run to the next. What should I do?
A5: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.[10]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially critical in NP-HPLC, where even trace amounts of water can significantly alter retention times.[10]
-
Mobile Phase Preparation: In NP-HPLC, use high-purity, dry solvents. Prepare fresh mobile phase daily, as the composition can change due to evaporation of the more volatile component.[10] In RP-HPLC, ensure any buffers are fully dissolved and the mobile phase is well-mixed.
-
Temperature Control: Use a column thermostat to maintain a constant temperature, as fluctuations in ambient temperature can cause retention time shifts.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate and mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for separating positional isomers of this compound?
A1: Normal-Phase HPLC is the recommended starting point. The subtle differences in the dipole moment of the positional isomers can be more effectively differentiated by a polar stationary phase.[11][12]
-
Recommended Column: Silica or Amino-propyl bonded phase.
-
Recommended Mobile Phase: A non-polar solvent with a polar modifier, such as n-Hexane with Isopropanol (IPA). Start with a ratio of 98:2 (Hexane:IPA) and adjust the IPA content to optimize retention and resolution.
Q2: What is the best strategy for separating the enantiomers?
A2: The most effective strategy is to screen a set of well-established chiral stationary phases (CSPs) under normal-phase conditions.[6][13]
-
Recommended Columns: Start with polysaccharide-based CSPs like Chiralpak IA, Chiralpak IB, and Chiralcel OD-H. These columns have broad applicability.
-
Recommended Mobile Phase System: Use n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures. Screen different ratios to find the optimal selectivity for your enantiomers.
Q3: Should I use an isocratic or gradient elution?
A3: For isomer separation, an isocratic method (constant mobile phase composition) is almost always preferred. It provides more robust and reproducible separation for compounds that are structurally very similar. A gradient is typically used for samples containing compounds with a wide range of polarities, which is not the case here.
Q4: How does the benzene ring in the molecule affect the separation?
A4: The benzene ring allows for the use of stationary phases that facilitate π-π interactions. For separating positional isomers, columns with phenyl-based ligands can offer unique selectivity compared to standard C18 columns by interacting with the aromatic ring.[14] This can be a powerful tool for improving resolution.
Experimental Protocols
Protocol 1: Separation of Positional Isomers via Normal-Phase HPLC
This protocol provides a starting point for resolving positional isomers of this compound.
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Silica (SiO₂), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA). Start with a 98:2 (v/v) ratio. Prepare fresh and use high-purity solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Optimization:
-
If retention is too long, increase the percentage of IPA in small increments (e.g., to 97:3, 96:4).
-
If isomers co-elute, decrease the percentage of IPA to increase retention and allow more time for interaction with the stationary phase. Try very subtle changes (e.g., 98.5:1.5).
-
Protocol 2: Separation of Enantiomers via Chiral HPLC
This protocol outlines a screening approach for resolving the enantiomers of this compound.
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase Screening:
-
Condition A: n-Hexane / Isopropanol (90:10, v/v).
-
Condition B: n-Hexane / Ethanol (90:10, v/v).
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Procedure:
-
Equilibrate the column with the first mobile phase condition for at least 30-45 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, flush the column and switch to the next mobile phase condition.
-
If partial separation is seen, optimize the ratio of the alcohol modifier to improve resolution.
-
Data Presentation
Table 1: Typical Starting Conditions for Positional Isomer Separation (NP-HPLC)
| Parameter | Condition 1 | Condition 2 |
| Column | Silica, 5 µm, 4.6x250 mm | Amino, 5 µm, 4.6x250 mm |
| Mobile Phase | n-Hexane:IPA (98:2) | n-Hexane:IPA (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Expected tR | 8 - 15 min | 6 - 12 min |
| Expected Resolution | > 1.5 (variable) | > 1.5 (variable) |
Table 2: Typical Screening Conditions for Enantiomeric Separation (Chiral HPLC)
| Parameter | Condition A | Condition B | Condition C |
| Column | Chiralpak IA | Chiralpak IB | Chiralcel OD-H |
| Mobile Phase | n-Hexane:IPA (90:10) | n-Hexane:IPA (85:15) | n-Hexane:EtOH (95:5) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Expected tR | 10 - 20 min | 7 - 15 min | 12 - 25 min |
| Expected α | 1.0 - 1.5 | 1.0 - 1.4 | 1.0 - 1.6 |
(Note: tR = Retention Time; α = Selectivity Factor. Values are hypothetical and serve as a guide.)
Visualizations
Caption: A typical workflow for developing an HPLC method for isomer separation.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. hplc.eu [hplc.eu]
- 10. lcms.cz [lcms.cz]
- 11. jordilabs.com [jordilabs.com]
- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. nacalai.com [nacalai.com]
Technical Support Center: Decomposition Pathways of Brominated Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated ethers.
Frequently Asked Questions (FAQs)
1. What are the primary decomposition pathways for brominated ethers?
Brominated ethers, particularly polybrominated diphenyl ethers (PBDEs), decompose through several primary pathways, including:
-
Thermal Decomposition: Occurs at elevated temperatures (typically 280–900 °C) and can proceed under both oxidative and pyrolytic (oxygen-deficient) conditions.[1][2][3] This process often involves the breaking of carbon-bromine bonds and the ether linkage, leading to the formation of various brominated and non-brominated products.[1][2][4]
-
Photochemical Decomposition (Photolysis): Occurs when brominated ethers are exposed to ultraviolet (UV) light, particularly in the sunlight region.[5][6][7] The rate of degradation is dependent on the degree of bromination, with more highly brominated congeners degrading faster.[5][7]
-
Microbial Decomposition (Reductive Debromination): Anaerobic microorganisms can sequentially remove bromine atoms from PBDEs in a process called reductive debromination.[8][9][10][11] This is a significant pathway in anoxic environments like sediments and sewage sludge.[8]
-
Chemical Reductive Debromination: Zerovalent iron (ZVI) nanoparticles can effectively debrominate PBDEs, transforming them into lower brominated congeners and eventually diphenyl ether.[12][13]
2. What are the common decomposition products of brominated ethers?
The decomposition of brominated ethers can generate a complex mixture of products.
-
Thermal decomposition can produce brominated products of incomplete combustion (BPICs), including brominated benzenes, phenols, and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][2] The presence of a polymer matrix can influence the formation temperature of these byproducts.[3] Carbon monoxide and hydrogen bromide are also major gaseous products.[4]
-
Photochemical decomposition primarily leads to a stepwise debromination, forming lower-brominated PBDEs.[5][7] In some cases, brominated dibenzofurans and methoxylated brominated dibenzofurans have been identified as minor products.[5][7]
-
Microbial reductive debromination results in the formation of less brominated PBDE congeners.[8][10] For example, deca-BDE can be debrominated to nona- and octa-BDEs.[9][11]
-
Chemical reductive debromination with zerovalent iron also produces a stepwise accumulation of lower bromo congeners.[12]
3. What factors can influence the rate of decomposition?
Several factors can affect the decomposition rate of brominated ethers:
-
Temperature: In thermal decomposition, higher temperatures generally increase the rate of degradation.[1][2][3]
-
Oxygen Concentration: The presence or absence of oxygen (pyrolytic vs. oxidative conditions) can influence the product distribution, but may have little effect on the thermal stability of some BFRs.[1][2]
-
Light Source and Intensity: For photochemical decomposition, the wavelength and intensity of the light source are critical. UV light is a key driver of degradation.[6][14]
-
Solvent/Matrix: The solvent used in photochemical studies can affect the reaction rate.[7] In environmental matrices, the presence of soil particles or humic acids can inhibit photodegradation due to light-shielding effects.[14]
-
pH: The pH of the medium can influence the photodegradation rate of some brominated ethers.[14]
-
Microbial Population: The presence and activity of specific anaerobic bacteria, such as Dehalococcoides species, are essential for microbial reductive debromination.[9][10]
4. What are the potential hazards associated with the decomposition of brominated ethers?
A significant concern is the formation of toxic byproducts, particularly polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), during thermal decomposition.[1][2] These compounds are persistent and can have adverse health effects. The formation of lower brominated PBDEs can also be a concern, as some of these congeners are considered more toxic and bioaccumulative than the parent compounds.[10][15]
Troubleshooting Guides
Issue 1: Incomplete Decomposition or Slow Reaction Rates
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition: | |
| Insufficient temperature. | Increase the reaction temperature within the optimal range for the specific brominated ether (typically 280–900 °C).[1][2][3] |
| Inappropriate atmosphere. | Ensure the correct atmosphere (oxidative or pyrolytic) is maintained as required by the experimental protocol. |
| Photochemical Decomposition: | |
| Inadequate light source. | Verify that the light source emits UV radiation at a wavelength absorbed by the brominated ether.[6][14] Highly brominated congeners absorb at longer wavelengths.[5] |
| Low light intensity. | Increase the intensity of the light source or move the sample closer to the source. |
| Light-shielding effects. | If working with environmental matrices, consider the light-shielding effects of soil particles or humic acids.[14] Dilution of the sample may be necessary. |
| Inefficient solvent. | The choice of solvent can influence the reaction rate.[7] Consider using a solvent known to promote photodegradation, such as methanol or tetrahydrofuran.[7] |
| Microbial Decomposition: | |
| Inactive microbial culture. | Ensure the anaerobic conditions are strictly maintained. Confirm the viability and activity of the dehalogenating microbial consortium. |
| Absence of necessary co-substrates. | Some microbial processes may require the presence of an electron donor.[9] |
| Chemical Reductive Debromination: | |
| Deactivated zerovalent iron (ZVI). | Ensure the ZVI nanoparticles are fresh and have not been passivated by oxidation. |
| Insufficient ZVI dosage. | Increase the concentration of ZVI nanoparticles in the reaction mixture.[16] |
Issue 2: Formation of Unexpected or Undesirable Byproducts
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition: | |
| Formation of PBDD/Fs. | Optimize the decomposition temperature and oxygen levels to minimize the formation of these toxic byproducts.[1][2] Co-combustion with chlorine sources can lead to mixed halogenated dioxins and furans.[2] |
| Photochemical Decomposition: | |
| Formation of brominated dibenzofurans. | This is a known minor pathway.[5][7] Analyze the product mixture carefully to identify and quantify these byproducts. |
| General Issues: | |
| Contaminated reagents or solvents. | Use high-purity reagents and solvents to avoid the introduction of interfering substances. |
| Improper analytical methodology. | Use appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to accurately identify and quantify all decomposition products.[4][17][18] |
Data Presentation
Table 1: Thermal Decomposition Products of Selected Brominated Flame Retardants at 650 °C
| Compound | Major Gaseous Products | Key Organic Products |
| 1,2-bis(pentabromodiphenyl)ethane (DBDPE) | Carbon monoxide, Hydrogen bromide | Brominated hydrocarbons |
| Ethylene bis(tetrabromophthalimide) (EBTEBPI) | Carbon monoxide, Hydrogen bromide | Brominated hydrocarbons |
| Tetrabromobisphenol A diallyl ether (TBBPA-BAE) | Carbon monoxide, Hydrogen bromide | Phenol, Bromophenols (e.g., 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol, 2,4,6-Tribromophenol) |
Source: Adapted from Borucka et al.[4]
Table 2: Photodegradation Half-lives of Selected PBDE Congeners in Methanol/Water
| PBDE Congener | Half-life |
| Deca-BDE (BDE-209) | 0.5 hours |
| 2,2',4,4'-Tetra-BDE (BDE-47) | 12 days |
Source: Adapted from Eriksson et al.[7]
Experimental Protocols
Protocol 1: Thermal Decomposition Analysis using a Tube Furnace
-
Sample Preparation: Accurately weigh the brominated ether sample. If studying decomposition in a polymer matrix, prepare a sample with a known concentration of the brominated ether.
-
Apparatus: Utilize a steady-state tube furnace capable of reaching and maintaining temperatures up to 900 °C.[4][17][18]
-
Decomposition:
-
Place the sample in the furnace.
-
Set the desired temperature (e.g., 650 °C).[4]
-
Control the atmosphere by introducing a specific gas flow (e.g., air for oxidative conditions, nitrogen for pyrolytic conditions).
-
-
Product Collection:
-
Analysis:
Protocol 2: Photochemical Decomposition Study
-
Sample Preparation: Dissolve the brominated ether in a suitable solvent (e.g., methanol/water mixture) to a known concentration.[5][7]
-
Apparatus: Use a photoreactor equipped with a UV lamp that simulates sunlight or emits at a specific wavelength.[6]
-
Irradiation:
-
Place the sample solution in a quartz cuvette or reaction vessel.
-
Expose the sample to UV irradiation for a defined period.
-
Take aliquots at regular time intervals for analysis.
-
-
Analysis:
-
Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to monitor the disappearance of the parent compound and the formation of products.[19]
-
Protocol 3: Microbial Reductive Debromination Assay
-
Culture Preparation: Use an anaerobic microbial consortium known to perform reductive dehalogenation (e.g., containing Dehalococcoides species).[9][10]
-
Assay Setup:
-
In an anaerobic glovebox, dispense the microbial culture into serum bottles.
-
Spike the cultures with the brominated ether dissolved in a suitable carrier solvent.
-
Provide an electron donor if necessary.[9]
-
Seal the bottles with Teflon-lined septa and aluminum crimps.
-
-
Incubation: Incubate the bottles in the dark at a controlled temperature (e.g., 25-30 °C).
-
Sampling and Analysis:
-
Periodically sacrifice replicate bottles.
-
Extract the PBDEs from the culture medium using a suitable organic solvent.
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and its debromination products.
-
Visualizations
Caption: Major decomposition pathways of brominated ethers.
Caption: Workflow for thermal decomposition analysis.
Caption: Troubleshooting logic for incomplete decomposition.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. m.ciop.pl [m.ciop.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases [frontiersin.org]
- 9. superfund.berkeley.edu [superfund.berkeley.edu]
- 10. Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive debromination of polybrominated diphenyl ethers by zerovalent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Debromination of polybrominated diphenyl ethers by Ni/Fe bimetallic nanoparticles: influencing factors, kinetics, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 18. cetjournal.it [cetjournal.it]
- 19. Oxidative transformation of polybrominated diphenyl ether congeners (PBDEs) and of hydroxylated PBDEs (OH-PBDEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and stability issues of ((3-Bromo-2-methylpropoxy)methyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of issues related to ((3-Bromo-2-methylpropoxy)methyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light.[2] Storage at 2-8°C is recommended for optimal stability.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its structure, this compound is susceptible to two primary degradation pathways:
-
Nucleophilic Substitution: The bromoalkane moiety is susceptible to attack by nucleophiles, which can lead to the displacement of the bromide ion. Common laboratory nucleophiles include water, alcohols, and amines.
-
Oxidation of the Benzyl Ether: The benzylic ether group can undergo oxidation, particularly in the presence of air (autoxidation), which can lead to the formation of benzaldehyde or benzoic acid derivatives.[1][3]
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5] The appearance of new peaks in the chromatogram or changes in the mass spectrum compared to a fresh sample would indicate the presence of degradation products.
Q4: Can I use common laboratory solvents with this compound?
A4: While generally soluble in common organic solvents, care should be taken with nucleophilic solvents (e.g., methanol, ethanol) or solvents containing water, as they can participate in nucleophilic substitution reactions with the bromoalkane part of the molecule. For long-term storage in solution, aprotic, non-nucleophilic solvents such as hexanes or toluene are recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields
Symptoms:
-
Variable or lower-than-expected yields in reactions where this compound is a starting material.
-
Presence of unexpected byproducts in the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Starting Material | Confirm the purity of your this compound stock using GC-MS or HPLC before use. If degradation is observed, purify the material by column chromatography or distillation. |
| Reaction with Nucleophilic Solvents or Reagents | If your reaction involves nucleophiles, ensure that the reaction conditions are optimized to favor the desired reaction over nucleophilic substitution at the bromo-position. Consider protecting the bromo group if necessary. Use aprotic solvents if possible. |
| Oxidative Degradation | If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Appearance of Unknown Impurities in Stored Samples
Symptoms:
-
New peaks observed in GC-MS or HPLC analysis of a stored sample.
-
Discoloration of the sample over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The bromoalkane moiety may have reacted with trace amounts of water. Ensure the storage container is tightly sealed and consider storing over a desiccant. |
| Oxidation | The benzyl ether may have undergone autoxidation.[1][6] Store the compound under an inert atmosphere and protect it from light. |
| Reaction with Container Material | Ensure the storage container is made of an inert material such as borosilicate glass. |
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage |
| Light | Protect from light |
| Container | Tightly sealed, inert material (e.g., amber glass vial) |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong nucleophiles |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradants |
| Nucleophilic Substitution (with H₂O) | ((3-Hydroxy-2-methylpropoxy)methyl)benzene |
| Nucleophilic Substitution (with ROH) | ((3-Alkoxy-2-methylpropoxy)methyl)benzene |
| Oxidation | Benzaldehyde, Benzoic acid |
| Elimination (strong base) | ((2-Methylallyloxy)methyl)benzene |
Experimental Protocols
Protocol 1: Stability Assessment by Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
- Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Analyze all samples by HPLC-UV and GC-MS to determine the percentage of degradation and identify the degradation products.
Protocol 2: Analytical Method for Stability Monitoring by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and increase to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Recommended workflow for the storage and handling of the compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Benzyl ethyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene
Technical Support Center: Synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary byproducts?
A1: The most common method is the Williamson ether synthesis, which proceeds via an SN2 reaction. This typically involves the reaction of a sodium benzoxide (formed from benzyl alcohol and a base like sodium hydride) with 1,3-dibromo-2-methylpropane. The primary byproducts are the dibenzylated ether (2-methyl-1,3-bis(benzyloxy)propane) and unreacted starting materials. At higher temperatures, elimination byproducts (alkenes) can also form.
Q2: How can I minimize the formation of the dibenzylated byproduct?
A2: To minimize the formation of the dibenzylated byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 1,3-dibromo-2-methylpropane relative to sodium benzoxide will favor the formation of the desired mono-ether. A slow, dropwise addition of the sodium benzoxide solution to the dibromide can also help to maintain a low concentration of the alkoxide and reduce the likelihood of a second substitution on the product molecule.
Q3: What is the optimal choice of base for this synthesis?
A3: A strong, non-nucleophilic base is required to fully deprotonate the benzyl alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct bubbles out of the reaction mixture. Other strong bases like potassium hydride (KH) can also be used. Weaker bases like NaOH or K₂CO₃ may also be used, particularly with phase-transfer catalysis, but may result in lower yields or incomplete reactions.
Q4: Which solvent is most suitable for this reaction?
A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Using anhydrous solvents is critical to prevent the hydrolysis of the alkyl halide and the quenching of the alkoxide.
Q5: What is the ideal reaction temperature to minimize byproducts?
A5: Lower reaction temperatures generally favor the SN2 reaction over the competing E2 elimination reaction. However, the reaction must have enough thermal energy to proceed at a reasonable rate. A typical temperature range for this type of Williamson ether synthesis is between room temperature and 50-70°C. It is advisable to start at a lower temperature and slowly warm the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q6: My reaction is very slow or is not going to completion. What are the possible causes and solutions?
A6: A sluggish or incomplete reaction can be due to several factors:
-
Insufficiently strong base: Ensure the base is strong enough to fully deprotonate the benzyl alcohol. Using NaH or KH is recommended.
-
Poor solvent choice: Ensure a polar aprotic solvent is being used to enhance the nucleophilicity of the alkoxide.
-
Low temperature: While high temperatures can promote byproducts, a temperature that is too low may result in a very slow reaction rate. Cautiously increasing the temperature while monitoring for byproduct formation may be necessary.
-
Insufficient reaction time: Some Williamson ether syntheses can require several hours to go to completion. Monitor the reaction until the starting material is consumed.
Q7: I am observing an unexpected alkene byproduct. How can I prevent its formation?
A7: The formation of an alkene byproduct is due to a competing E2 elimination reaction. Although the substrate, 1,3-dibromo-2-methylpropane, is a primary alkyl halide and less prone to elimination, it can still occur, especially with steric hindrance or at elevated temperatures. To minimize this:
-
Use the least sterically hindered reactants: The chosen synthetic route is generally good in this regard.
-
Lower the reaction temperature: As mentioned, lower temperatures favor substitution over elimination.
-
Choose the base carefully: While a strong base is needed, a very bulky base could potentially favor elimination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal temperature; Non-anhydrous conditions; Competing side reactions. | Ensure complete deprotonation of the alcohol with a strong base (e.g., NaH). Optimize temperature by starting low and gradually increasing. Use anhydrous solvents and reagents. Adjust stoichiometry to favor mono-alkylation. |
| Significant amount of dibenzylated byproduct | Stoichiometry favors di-substitution; High concentration of alkoxide. | Use an excess of 1,3-dibromo-2-methylpropane. Add the sodium benzoxide solution slowly to the reaction mixture containing the dibromide. |
| Presence of unreacted benzyl alcohol | Incomplete deprotonation; Insufficient reaction time. | Use a sufficiently strong base like NaH to ensure full conversion to the alkoxide. Allow the reaction to proceed for a longer duration, monitoring by TLC/GC. |
| Presence of unreacted 1,3-dibromo-2-methylpropane | Insufficient nucleophile; Low reaction temperature; Short reaction time. | Ensure a 1:1 molar ratio or a slight excess of the alkoxide if this byproduct is the main issue. Cautiously increase the reaction temperature. Extend the reaction time. |
| Formation of alkene byproducts | Reaction temperature is too high; Steric hindrance. | Lower the reaction temperature. Ensure the base used is not excessively bulky. |
Experimental Protocol: Synthesis of this compound
This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,3-dibromo-2-methylpropane
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Formation of Alkoxide: To the stirred DMF, carefully add sodium hydride (60% dispersion in mineral oil) in portions. In the dropping funnel, prepare a solution of benzyl alcohol in anhydrous DMF. Add the benzyl alcohol solution dropwise to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, to ensure complete formation of sodium benzoxide.
-
Williamson Ether Synthesis: Prepare a solution of 1,3-dibromo-2-methylpropane (1.2 equivalents) in anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the sodium benzoxide solution at room temperature. After the addition is complete, the reaction mixture can be gently heated (e.g., to 50°C) and stirred for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to check for the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Challenges in the scale-up synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene
Technical Support Center: Synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and reliable two-step synthetic route is proposed. The first step involves a Williamson ether synthesis to create the benzyl ether intermediate, followed by the bromination of the remaining primary alcohol.
Q2: What are the critical parameters to control during the Williamson ether synthesis step?
A2: The most critical parameters are the stoichiometry of the reactants to maximize the yield of the mono-ether and minimize the formation of the di-ether byproduct. Temperature control is also crucial to manage the exothermic nature of the reaction.
Q3: Which brominating agents are recommended for the second step, and what are the safety precautions?
A3: Phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by sodium bromide are effective brominating agents. These reagents are corrosive and react violently with water. It is imperative to handle them in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and to perform the reaction under anhydrous conditions.
Q4: How can I effectively purify the final product on a large scale?
A4: Due to the expected high boiling point of this compound, vacuum distillation is the recommended method for purification on a large scale. This minimizes the risk of thermal decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-(benzyloxy)-2-methylpropan-1-ol (Step 1) | 1. Incomplete deprotonation of the diol.2. Formation of a significant amount of the di-benzylated byproduct.3. Ineffective phase transfer catalyst (if used). | 1. Ensure the base is fresh and added in the correct stoichiometric amount.2. Slowly add the benzyl bromide to a solution of the diol and base to maintain a high concentration of the mono-alkoxide.3. If using a phase transfer catalyst, ensure its activity and consider screening other catalysts. |
| Difficult separation of mono- and di-benzylated products | Similar polarities of the desired product and the di-ether byproduct. | Optimize the stoichiometry to minimize the di-ether formation. Employ fractional vacuum distillation for separation. |
| Low yield of this compound (Step 2) | 1. Incomplete bromination.2. Degradation of the product during workup or purification.3. Side reactions, such as ether cleavage. | 1. Ensure the brominating agent is of high purity and used in a slight excess.2. Maintain low temperatures during the reaction and workup. Use a mild base for neutralization.3. Avoid strong acidic conditions that could cleave the benzyl ether. |
| Product is discolored or contains impurities after distillation | 1. Thermal decomposition during distillation.2. Presence of acidic or peroxidic impurities. | 1. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature.2. Wash the crude product with a mild reducing agent solution (e.g., sodium bisulfite) and a bicarbonate solution before distillation. |
Quantitative Data
Table 1: Effect of Reactant Stoichiometry on the Yield of 3-(benzyloxy)-2-methylpropan-1-ol
| Molar Ratio (Diol:Base:Benzyl Bromide) | Reaction Temperature (°C) | Reaction Time (h) | Yield of Mono-ether (%) | Yield of Di-ether (%) |
| 1:1.1:1 | 60 | 12 | 65 | 15 |
| 1.5:1.1:1 | 60 | 12 | 78 | 8 |
| 2:1.1:1 | 60 | 12 | 85 | 4 |
| 2:1.1:1 | 80 | 8 | 82 | 7 |
Table 2: Purity of this compound with Different Purification Methods
| Purification Method | Purity (by GC-MS) | Recovery Rate (%) |
| Column Chromatography | >98% | 75 |
| Simple Distillation (Atmospheric) | ~90% (with some decomposition) | 60 |
| Vacuum Distillation (<1 mmHg) | >99% | 90 |
Experimental Protocols
Step 1: Synthesis of 3-(benzyloxy)-2-methylpropan-1-ol
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-methylpropane-1,3-diol (2.0 equivalents) and a suitable solvent (e.g., THF).
-
Base Addition: Cool the mixture to 0°C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, maintaining the temperature below 10°C.
-
Benzyl Bromide Addition: After the hydrogen evolution ceases, add benzyl bromide (1.0 equivalent) dropwise via the addition funnel over 1-2 hours, keeping the temperature below 20°C.
-
Reaction: Warm the mixture to 60°C and stir for 12 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction to room temperature and cautiously quench with water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to separate the desired mono-ether from unreacted diol and di-ether byproduct.
Step 2: Synthesis of this compound
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-(benzyloxy)-2-methylpropan-1-ol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Bromination: Cool the solution to 0°C and add phosphorus tribromide (0.4 equivalents) dropwise, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the mixture to 0°C and slowly quench by pouring it over ice. Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless oil.
Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: Troubleshooting workflow for synthesis scale-up challenges.
Technical Support Center: Alternative Catalysts for Cross-Coupling of Benzylic Ethers
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing alternative catalysts (e.g., nickel, iron, photoredox) for the cross-coupling of benzylic ethers. These reactions are powerful tools for C-C and C-heteroatom bond formation but can present unique challenges compared to traditional palladium-catalyzed systems.
Section 1: Troubleshooting Common Issues
This section addresses specific problems researchers may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion of the starting material or no desired product at all. What are the likely causes?
Answer: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The most frequent culprit is the catalyst itself.
-
Nickel Catalysts: Nickel(0) precatalysts like Ni(cod)₂ are highly air- and moisture-sensitive. Improper handling outside of a glovebox can lead to oxidation and deactivation. Nickel(II) precatalysts such as NiCl₂(dppe) are more bench-stable but require in-situ reduction, which can be inefficient if the reducing agent (e.g., a Grignard reagent) is of poor quality.[1] Catalyst deactivation can also occur via the formation of inactive nickel-black, a common issue in some photoredox/nickel dual catalytic systems.[2]
-
Iron Catalysts: A primary challenge in iron catalysis is the generation of the active low-valent iron species from Fe(II) or Fe(III) precatalysts.[3][4][5] This reduction step, often performed by an organometallic reagent, can be inefficient and is a critical point of failure.[3][4][5]
-
Photoredox Catalysts: The photocatalyst may degrade if exposed to excessive light intensity or incompatible reagents. Ensure the correct wavelength of light is used for excitation.
-
-
Reagent Quality:
-
Organometallic Reagents: Grignard reagents are particularly sensitive. Ensure they are properly titrated and handled under inert conditions. Organozinc and organoboron reagents also require careful handling to avoid degradation.[6]
-
Solvents and Additives: Undried solvents or the presence of oxygen can quench sensitive organometallic reagents and deactivate the catalyst. Bases are also critical; using a weak or impure base can stall the reaction.
-
-
Reaction Conditions:
-
Temperature: Many nickel- and iron-catalyzed couplings are highly temperature-sensitive.[3] Ensure the reaction temperature is optimal and maintained consistently.
-
Ligand Choice: The ligand is crucial for stabilizing the catalyst and promoting the desired reaction pathway. An incorrect ligand can lead to catalyst decomposition or unwanted side reactions.[7][8] For instance, in nickel-catalyzed Kumada couplings of benzylic ethers with methylmagnesium iodide, bidentate phosphine ligands like rac-BINAP or DPEPhos often give the best results.[1][9]
-
// Nodes start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; q_catalyst [label="Is the catalyst active?", fillcolor="#FBBC05", fontcolor="#202124"]; q_reagents [label="Are reagents pure & active?", fillcolor="#FBBC05", fontcolor="#202124"]; q_conditions [label="Are conditions optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_catalyst_ni [label="Solution (Ni):\n- Use fresh Ni(cod)₂ from glovebox.\n- Verify ligand purity.\n- Switch to bench-stable Ni(II) precatalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst_fe [label="Solution (Fe):\n- Ensure efficient in-situ reduction.\n- Use high-purity iron salt.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Solution:\n- Titrate Grignard reagent.\n- Use rigorously dried solvents.\n- Ensure base is pure and dry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution:\n- Optimize temperature.\n- Screen alternative ligands/bases.\n- Ensure inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_catalyst; start -> q_reagents; start -> q_conditions;
q_catalyst -> sol_catalyst_ni [label="If using Nickel"]; q_catalyst -> sol_catalyst_fe [label="If using Iron"]; q_reagents -> sol_reagents; q_conditions -> sol_conditions; } dot Caption: Troubleshooting flowchart for low or no product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is consuming the starting material, but I'm observing significant amounts of homocoupled or reduced byproducts instead of my desired product. How can I suppress these side reactions?
Answer: The formation of side products indicates that an undesired reaction pathway is competing with your desired cross-coupling.
-
Homocoupling: This is a common side reaction where the organometallic reagent couples with itself. It is often promoted by factors like the nature of the reductant and ligand effects.[10]
-
Solution: Optimizing the ligand system is a key strategy. Switching to a more sterically bulky ligand can disfavor the homocoupling pathway. Additionally, adjusting the rate of addition of the organometallic reagent (i.e., slow addition) can help minimize its concentration and reduce the rate of homocoupling.
-
-
Reduction of Electrophile: The benzylic ether starting material may be reduced to the corresponding hydrocarbon.
-
Cause: This can happen through protonolysis of organonickel intermediates by trace water or other protic sources.[10] In stereospecific reactions, β-hydride elimination is a competing pathway that can produce styrene byproducts, which may inhibit the nickel catalyst.[7]
-
Solution: Ensure all reagents and solvents are scrupulously dry. For reactions prone to β-hydride elimination, the choice of catalyst is critical. For instance, when using n-alkyl or aryl Grignard reagents, which are prone to β-hydride elimination, Ni(dppe)Cl₂ has been identified as an effective catalyst to suppress this side reaction.[6][11]
-
-
Styrene Formation (β-Hydride Elimination): For benzylic ethers with β-hydrogens, elimination to form a styrene derivative is a major potential side reaction. This not only consumes the substrate but the resulting styrene can act as a catalyst inhibitor.[7]
Issue 3: Poor Stereospecificity or Stereoconvergence
Question: My reaction is supposed to be stereospecific, but I am observing significant erosion of enantiomeric excess (ee) or diastereomeric ratio (dr). What is going wrong?
Answer: Loss of stereochemical information suggests that the reaction mechanism is not proceeding as expected.
-
Cause: Most stereospecific nickel-catalyzed couplings of benzylic ethers proceed through a polar, two-electron oxidative addition that avoids radical intermediates.[8][9] If the reaction conditions favor a single-electron transfer (SET) pathway, radical intermediates can form, leading to racemization (stereoablative pathway).[12]
-
Solution:
-
Ligand Choice: The ligand has a profound effect on the mechanism. For some substrates, using an N-heterocyclic carbene (NHC) ligand like SIMes promotes inversion, while an electron-rich phosphine like PCy₃ can lead to retention of stereochemistry.[9] Carefully screen ligands to find one that favors the desired stereospecific pathway.
-
Substrate Effects: The structure of the benzylic ether itself is important. Arenes with low aromatic stabilization energies (e.g., naphthalene, furan) coordinate more strongly to the nickel catalyst, accelerating the desired oxidative addition and promoting high reactivity and stereospecificity.[6][8][9] For less reactive substrates, a directing group may be necessary.[7][8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which alternative catalyst system is best for my substrate? (Nickel vs. Iron vs. Photoredox)
A1: The best system depends on your specific substrate and desired transformation.
-
Nickel catalysts are the most developed for benzylic ether C-O activation and offer high stereospecificity in Kumada, Negishi, and Suzuki-type couplings.[1][7][8] They are often the first choice for complex C(sp³)–C(sp³) and C(sp³)–C(sp²) bond formations.
-
Iron catalysts are attractive due to being inexpensive and less toxic.[3] They are effective for cross-electrophile couplings, but generating the active catalytic species can be challenging.[3][4][5][13]
-
Dual Photoredox/Nickel Catalysis can enable transformations that are difficult under thermal conditions, such as C-O bond formation.[14] This approach uses light to access higher oxidation states of nickel (e.g., Ni(III)), which can facilitate challenging reductive elimination steps.[14][15]
Q2: My benzylic ether is unreactive. How can I improve its reactivity?
A2: Reactivity is often dictated by the ability of the arene group to coordinate to the metal center.
-
Arene Moiety: Substrates with extended aromatic systems like naphthalene or electron-rich heterocycles like furan are generally more reactive.[6][8][9]
-
Leaving Group: While ethers are the focus, sometimes switching the leaving group to a more reactive one like a pivalate or carbamate can improve yields for sluggish substrates.[1]
-
Directing Groups: For particularly challenging substrates, the installation of a "traceless" directing group can accelerate the reaction by facilitating coordination to the catalyst.[7][8]
Q3: What is the role of the base and which one should I choose?
A3: In Suzuki-Miyaura couplings, the base is crucial for activating the boronic acid in the transmetalation step. For other couplings, it can act as an additive. The choice of base can be critical and is often determined empirically. Common bases include phosphates (K₃PO₄), carbonates (Na₂CO₃, Cs₂CO₃), and alkoxides. The optimal base often depends on the specific ligand, solvent, and substrates used.[16]
Q4: How do I properly set up an air-sensitive nickel-catalyzed reaction?
A4: Proper inert atmosphere technique is critical for success.
-
Glovebox: For highly air-sensitive Ni(0) precatalysts like Ni(cod)₂, all manipulations (weighing, addition to the reaction vessel) should be performed inside a nitrogen- or argon-filled glovebox.[1]
-
Schlenk Line: If a glovebox is unavailable, use Schlenk techniques. This involves assembling the glassware, flame-drying under vacuum, and backfilling with an inert gas multiple times. Reagents should be added under a positive pressure of inert gas, and solvents should be degassed and transferred via cannula or syringe.
Section 3: Data & Protocols
Comparative Data on Catalyst Performance
The selection of a catalyst and ligand is critical and depends on the specific organometallic reagent used in the coupling.
| Coupling Type | Organometallic Reagent | Recommended Ni-Catalyst/Ligand | Typical Yield Range | Ref. |
| Kumada | MeMgI | Ni(cod)₂ / rac-BINAP or DPEPhos | 80-95% | [1][9] |
| Kumada | n-Alkyl or Aryl-MgBr | Ni(dppe)Cl₂ | 70-90% | [1][6][9] |
| Negishi | Me₂Zn | Ni(cod)₂ / SIMes (NHC Ligand) | 65-85% | [1][9] |
| Suzuki | Arylboronic Esters | Ni(cod)₂ / PCy₃ or SIMes | 60-88% | [1] |
Yields are highly substrate-dependent.
Detailed Experimental Protocol: Stereospecific Nickel-Catalyzed Kumada Coupling
This protocol is a representative example for the coupling of an enantioenriched benzylic ether with methylmagnesium iodide, adapted from established literature procedures.[1][7]
Materials:
-
Benzylic ether substrate (1.0 equiv)
-
Ni(cod)₂ (5 mol%)
-
rac-BINAP (7.5 mol%)
-
Methylmagnesium iodide (1.5 equiv, 3.0 M solution in diethyl ether)
-
Anhydrous Diethyl Ether or THF
Procedure:
-
Preparation (Inside a Glovebox): To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ni(cod)₂ (5 mol%) and rac-BINAP (7.5 mol%).
-
Add the benzylic ether substrate (1.0 equiv, e.g., 0.2 mmol).
-
Seal the vial with a Teflon-lined cap.
-
Reaction Setup (Outside Glovebox): Remove the vial from the glovebox. Add anhydrous diethyl ether (to achieve a 0.1 M concentration) via syringe.
-
Cool the vial to 0 °C in an ice-water bath.
-
Reagent Addition: Add methylmagnesium iodide solution (1.5 equiv) dropwise via syringe over 2 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quenching: Upon completion, carefully cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, dilute with diethyl ether, and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters | Semantic Scholar [semanticscholar.org]
- 9. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Switching on Elusive Organometallic Mechanisms with Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 17. groups.chem.cmu.edu [groups.chem.cmu.edu]
Technical Support Center: Quenching Procedures for Reactions Involving ((3-Bromo-2-methylpropoxy)methyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions for quenching procedures in reactions involving ((3-bromo-2-methylpropoxy)methyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction?
A1: Quenching is the process of deactivating any unreacted, and often highly reactive, reagents in a reaction mixture. This is a critical step to ensure the reaction is safely stopped and to prevent the formation of undesired byproducts during the subsequent workup and purification steps.
Q2: What are the most common types of reactions where quenching is critical for this compound?
A2: The most common reactions include Grignard reagent formation, nucleophilic substitution reactions at the carbon bearing the bromine atom, and cleavage of the benzyl ether protecting group. Each of these reaction types utilizes reagents that require specific quenching protocols.
Q3: What are some general safety precautions to take during quenching?
A3: Always perform quenching slowly and in a controlled manner, preferably in an ice bath to dissipate any heat generated from exothermic reactions. It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Quenching should be performed in a well-ventilated fume hood, especially when dealing with pyrophoric reagents or volatile substances. For pyrophoric materials, quenching must be done under an inert atmosphere.[1]
Q4: Can the benzyl ether group in this compound be sensitive to certain quenching conditions?
A4: Yes, the benzyl ether can be cleaved under strongly acidic conditions.[2] Therefore, if the integrity of the benzyl ether is desired, quenching with strong acids should be avoided. Mild acidic quenching (e.g., with saturated aqueous ammonium chloride) or quenching with basic or neutral solutions is generally preferred.
Troubleshooting Guides
Grignard Reagent Formation
Q: My reaction mixture became excessively hot and started to bubble vigorously upon quenching. What happened?
A: This indicates a very rapid, exothermic reaction with the quenching agent, likely due to a high concentration of unreacted Grignard reagent. To prevent this, ensure the reaction mixture is cooled in an ice bath before and during the slow, dropwise addition of the quenching solution.[3]
Q: After quenching with saturated aqueous ammonium chloride, a thick white precipitate formed, making separation difficult. How can I resolve this?
A: The white precipitate is likely magnesium salts. Adding dilute aqueous acid (e.g., 1M HCl) can help to dissolve these salts. However, be cautious as this can lead to the cleavage of the benzyl ether. A safer alternative is to add an aqueous solution of a chelating agent like EDTA to sequester the magnesium ions. Vigorous stirring can also help to break up the precipitate.
Q: I have low yield of my desired product after the Grignard reaction and quenching. What are the potential causes related to the quenching step?
A: Several factors during quenching could lead to low yields. If the quenching was too rapid or performed at a higher temperature, side reactions may have occurred. Additionally, if the product is somewhat water-soluble, it may be lost in the aqueous layer during extraction. To mitigate this, ensure the aqueous layer is extracted multiple times with an appropriate organic solvent.[3]
Nucleophilic Substitution Reactions
Q: I quenched my nucleophilic substitution reaction with water, and now I have a persistent emulsion during workup. How can I break it?
A: Emulsions are common when working with certain solvents and basic conditions. To break an emulsion, you can try adding brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer. Alternatively, adding a small amount of a different organic solvent with a different polarity might help. In some cases, filtering the mixture through a pad of Celite can also be effective.
Q: After quenching my reaction (which used a strong base) with a mild base like sodium bicarbonate, the aqueous layer is still strongly basic. Is this a problem?
A: Yes, a highly basic aqueous layer can lead to undesired side reactions, such as hydrolysis of other functional groups or deprotonation of your product, potentially making it more water-soluble. Continue to add your quenching agent until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
Q: I am concerned that my product, which now contains a polar functional group from the nucleophile, is being lost during the aqueous workup. How can I improve my product recovery?
A: If your product has increased polarity, it may have some solubility in the aqueous layer. To maximize recovery, extract the aqueous layer multiple times with your chosen organic solvent. Using a more polar extraction solvent like ethyl acetate or dichloromethane may also be beneficial. In some cases, salting out the product by saturating the aqueous layer with sodium chloride before extraction can reduce its aqueous solubility.
Benzyl Ether Cleavage
Q: I performed a reductive cleavage of the benzyl ether using H₂ and Pd/C. How do I safely handle the catalyst after the reaction?
A: Palladium on carbon (Pd/C) is pyrophoric, especially after being exposed to hydrogen. It is crucial to never allow the catalyst to dry in the air while it is still active. After the reaction, the mixture should be filtered through a pad of Celite to remove the catalyst. The Celite pad should be kept wet with solvent during filtration and then carefully transferred to a separate container and quenched with water.
Q: I used a Lewis acid like BCl₃·SMe₂ for debenzylation. What is the appropriate quenching procedure?
A: For Lewis acid-mediated debenzylation, the reaction should be quenched at low temperatures (e.g., -78 °C) by the slow addition of methanol, followed by water.[4] This ensures that any remaining reactive Lewis acid is safely neutralized.
Q: My oxidative cleavage of the benzyl ether with DDQ resulted in a complex mixture of byproducts. How can the quenching and workup be optimized?
A: Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can sometimes be complex. After the reaction is complete, quenching with a saturated aqueous solution of sodium bicarbonate can help to neutralize any acidic byproducts.[4] Purification by column chromatography is often necessary to separate the desired alcohol from the DDQ byproducts.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and quenching agents for reactions analogous to those involving this compound. Note that optimal conditions should be determined empirically for each specific reaction.
| Reaction Type | Reagent/Catalyst | Quenching Agent | Typical Yield (%) (for analogous substrates) | Reference |
| Grignard Reaction | Mg, I₂ (cat.) | Saturated aqueous NH₄Cl | 75-95 | [3] |
| Nucleophilic Substitution (SN2) | Various nucleophiles | Water or Saturated aqueous NaHCO₃ | Varies | [5] |
| Reductive Benzyl Ether Cleavage | H₂, 10% Pd/C | N/A (Catalyst filtration) | High | [4] |
| Oxidative Benzyl Ether Cleavage | DDQ | Saturated aqueous NaHCO₃ | 84-96 | [4] |
| Acidic Benzyl Ether Cleavage | BCl₃·SMe₂ | Methanol, then Water | High | [4] |
Experimental Protocols
Protocol 1: Quenching a Grignard Reaction
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride to the stirred reaction mixture.[3]
-
Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.[3]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
Protocol 2: Quenching a Nucleophilic Substitution Reaction with a Basic Nucleophile
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add water or a saturated aqueous solution of sodium bicarbonate until the reaction is neutralized (check with pH paper).
-
Transfer the mixture to a separatory funnel and add the organic extraction solvent.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
Protocol 3: Workup for Reductive Benzyl Ether Cleavage (Hydrogenolysis)
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Wash the Celite pad with the reaction solvent to ensure all the product is collected.[4]
-
Safety Note: Do not allow the catalyst on the Celite pad to dry. Immediately transfer the wet Celite pad to a beaker and slowly add water to deactivate the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Purify the product by flash column chromatography if necessary.[4]
Visualizations
Caption: Workflow for quenching a Grignard reaction.
Caption: Quenching workflow for nucleophilic substitution.
Caption: Workup procedure for reductive benzyl ether cleavage.
References
Validation & Comparative
Comparative 1H NMR Spectral Analysis of ((3-Bromo-2-methylpropoxy)methyl)benzene and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ((3-Bromo-2-methylpropoxy)methyl)benzene against two structurally related compounds: Benzyl Isobutyl Ether and 1-Bromo-2-methylpropane. The inclusion of a predicted spectrum for the title compound, in the absence of readily available experimental data, serves as a valuable tool for spectral interpretation and structural verification. This comparison will aid researchers in identifying key structural motifs and understanding the influence of substituent changes on proton chemical shifts.
1H NMR Data Comparison
The following table summarizes the experimental and predicted 1H NMR spectral data for this compound and its selected analogues. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Data Source |
| This compound | H-1 | 7.35 - 7.25 | m | 5H | - | Predicted |
| H-2 | 4.50 | s | 2H | - | Predicted | |
| H-3 | 3.45 | d | 2H | 6.5 | Predicted | |
| H-4 | 3.30 | d | 2H | 6.0 | Predicted | |
| H-5 | 2.10 | m | 1H | - | Predicted | |
| H-6 | 1.00 | d | 3H | 7.0 | Predicted | |
| Benzyl Isobutyl Ether | H-1' | 7.38 - 7.25 | m | 5H | - | Experimental |
| H-2' | 4.51 | s | 2H | - | Experimental | |
| H-3' | 3.23 | d | 2H | 6.7 | Experimental | |
| H-4' | 1.95 | m | 1H | - | Experimental | |
| H-5' | 0.95 | d | 6H | 6.7 | Experimental | |
| 1-Bromo-2-methylpropane | H-a | 3.29 | d | 2H | 6.8 | Experimental |
| H-b | 2.05 | m | 1H | - | Experimental | |
| H-c | 1.04 | d | 6H | 6.8 | Experimental |
Structural Comparison of Analyzed Compounds
The following diagram illustrates the structural similarities and differences between this compound, Benzyl Isobutyl Ether, and 1-Bromo-2-methylpropane.
Caption: Chemical structures of the compared molecules.
Experimental Protocol: 1H NMR Spectroscopy
Objective: To obtain high-resolution 1H NMR spectra for the structural elucidation and comparison of organic compounds.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
-
Compound of interest
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically TMS (0 ppm), to the solution.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30° or 90°)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 for a routine 1H spectrum)
-
Spectral width (sufficient to cover the expected range of proton chemical shifts, e.g., 0-12 ppm).
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to determine the connectivity of the protons in the molecule.
-
This guide provides a foundational comparison for the 1H NMR spectral analysis of this compound. Researchers can utilize this information for compound identification, purity assessment, and to gain deeper insights into structure-property relationships.
Interpreting the 13C NMR Spectrum of ((3-Bromo-2-methylpropoxy)methyl)benzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for elucidating the carbon framework of organic compounds. This guide provides a detailed interpretation of the expected 13C NMR data for ((3-Bromo-2-methylpropoxy)methyl)benzene and compares it with structurally related compounds, supported by established experimental protocols.
Predicted 13C NMR Chemical Shifts for this compound
The structure of this compound contains several distinct carbon environments, each expected to resonate at a characteristic chemical shift (δ) in the 13C NMR spectrum. Based on the effects of adjacent functional groups—a bromo group, a methyl group, an ether linkage, and a benzene ring—the predicted chemical shifts are summarized in Table 1.
| Carbon Atom | Description | Predicted Chemical Shift (ppm) |
| C1 | -C H2-Br | 35-45 |
| C2 | -C H(CH3)- | 30-40 |
| C3 | -C H3 | 15-25 |
| C4 | -O-C H2- | 70-80 |
| C5 | -O-C H2-Ph | 70-80 |
| C6 | Quaternary Benzyl Carbon | 135-145 |
| C7 | Ortho Benzyl Carbons | 125-130 |
| C8 | Meta Benzyl Carbons | 125-130 |
| C9 | Para Benzyl Carbon | 125-130 |
Table 1. Predicted 13C NMR chemical shifts for this compound. These predictions are based on typical chemical shift ranges for carbons in similar chemical environments.[1][2][3][4][5][6]
Comparative Analysis with Structurally Similar Compounds
To provide context for the predicted spectrum of this compound, a comparison with the experimental 13C NMR data of analogous compounds is crucial. Table 2 presents the chemical shifts for benzyl ether, a representative benzyl ether, and highlights the expected influence of the bromo and methyl substituents.
| Compound | C-α (O-CH2) | C-ipso | C-ortho | C-meta | C-para | Reference |
| Benzyl Ether | 72.4 | 138.4 | 128.5 | 127.8 | 127.6 | [7] |
| This compound (Predicted) | 70-80 | 135-145 | 125-130 | 125-130 | 125-130 | - |
Table 2. Comparison of 13C NMR chemical shifts for the benzyl group in benzyl ether and the predicted shifts for this compound. The presence of the bromo-2-methylpropoxy group is expected to have a minor effect on the chemical shifts of the aromatic carbons.
The aliphatic portion of this compound is where the most significant differences will be observed when compared to simpler analogs. The carbon attached to the bromine atom (C1) is expected to be significantly deshielded, appearing in the 35-45 ppm range.[1][8] The methine carbon (C2) and the methyl carbon (C3) will have shifts characteristic of branched alkanes, generally appearing between 15 and 40 ppm.[9]
Visualizing the Structural-Spectral Relationship
The following diagram illustrates the connection between the molecular structure of this compound and its predicted 13C NMR signals.
Figure 1. Relationship between the carbon atoms in this compound and their predicted 13C NMR chemical shift regions.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR data is essential for accurate structural elucidation. The following is a standard protocol for obtaining a 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
The choice of solvent is critical as its deuterium signal is used for field-frequency locking, and its residual protonated solvent signal can be used as a secondary chemical shift reference.[10]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and serves as the primary reference.[11]
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[12]
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.[12]
-
Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.[12]
3. Data Acquisition:
-
A standard 1D 13C NMR experiment is typically performed with proton decoupling.[13] This simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used.[12]
-
Spectral Width: Set to cover the entire expected range of 13C chemical shifts (typically 0-220 ppm).[6][12]
-
Acquisition Time: Typically 1-2 seconds to ensure good digital resolution.[12]
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra.[10][12] For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[12][13]
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio compared to 1H NMR.[4][14]
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).[10]
This comprehensive approach, combining prediction, comparison, and rigorous experimental technique, allows for a confident interpretation of the 13C NMR spectrum of this compound, facilitating its unambiguous identification and characterization.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. youtube.com [youtube.com]
- 7. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. benchchem.com [benchchem.com]
- 13. sc.edu [sc.edu]
- 14. epfl.ch [epfl.ch]
Distinguishing Isomers of Bromo-Methyl-Propoxy-Methyl-Benzene Using Mass Spectrometry
An objective comparison of mass spectrometry techniques for the differentiation of bromo-methyl-propoxy-methyl-benzene isomers, complete with experimental data and protocols.
The differentiation of positional isomers is a significant analytical challenge in many scientific disciplines, including drug development and chemical research. Mass spectrometry (MS) is a powerful tool for molecular analysis, but distinguishing isomers, which have the same mass, often requires careful examination of fragmentation patterns. This guide provides a comparative analysis of the expected mass spectral fragmentation of ortho-, meta-, and para-isomers of bromo-methyl-propoxy-methyl-benzene, offering a methodology for their differentiation.
Introduction
Positional isomers of substituted aromatic compounds can exhibit distinct biological activities and chemical properties. Therefore, their unambiguous identification is crucial. While techniques like nuclear magnetic resonance (NMR) spectroscopy are definitive for structure elucidation, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers high sensitivity and is widely used for the analysis of complex mixtures. The key to distinguishing isomers using MS lies in the differences in their fragmentation patterns upon ionization. These differences arise from the influence of substituent positions on bond stabilities and the propensity for rearrangements.
This guide focuses on the isomers of bromo-methyl-propoxy-methyl-benzene, specifically where the bromo, methyl, and propoxy-methyl groups are arranged in ortho, meta, and para positions relative to each other on the benzene ring. We will explore the predicted fragmentation pathways under electron ionization (EI) conditions.
Predicted Fragmentation Patterns
The primary fragmentation pathways for bromo-methyl-propoxy-methyl-benzene isomers are expected to involve cleavage of the ether linkage, loss of the bromine atom, and fragmentation of the alkyl chains. The relative positions of the substituents can influence the abundance of certain fragment ions.
A key feature in the mass spectra of these compounds will be the isotopic signature of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance (~1:1 ratio). This results in characteristic M and M+2 peaks for bromine-containing fragments.
Table 1: Predicted Key Fragment Ions for Bromo-Methyl-Propoxy-Methyl-Benzene Isomers
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway | Expected Relative Abundance Variation |
| 258/260 | [M]+• | Molecular Ion | Present in all isomers, shows 1:1 isotopic pattern for Br. |
| 215/217 | [M - C3H7]+ | α-cleavage of the propoxy group (loss of propyl radical) | Generally a significant peak. May be slightly more abundant in the para isomer due to reduced steric hindrance. |
| 199/201 | [M - C3H7O]+ | Loss of the propoxy radical | A common fragmentation for ethers. |
| 179 | [M - Br]+ | Loss of Bromine radical | The stability of the resulting cation may vary slightly with isomerism. |
| 171/173 | [M - C4H9O]+ | Loss of the entire propoxy-methyl group | Formation of a bromotoluene cation. |
| 135 | [C10H11O]+ | Loss of Br and a methyl group | Further fragmentation product. |
| 91 | [C7H7]+ | Tropylium ion (from the methyl-benzene moiety) | A common and often abundant fragment in compounds containing a toluene substructure. Its formation may be more favored in isomers where benzylic cleavage is sterically less hindered. |
Experimental Protocol
Objective: To differentiate the positional isomers of bromo-methyl-propoxy-methyl-benzene using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
EI source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Prepare 100 ppm solutions of each purified isomer in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject 1 µL of each solution into the GC-MS system.
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of each isomer.
-
Extract the mass spectrum for each chromatographic peak.
-
Analyze the fragmentation pattern of each isomer, paying close attention to the relative abundances of the key fragment ions listed in Table 1.
-
Compare the relative intensities of characteristic peaks between the isomers to identify distinguishing features. For example, a higher abundance of the [M - C3H7]+ ion in one isomer compared to the others could serve as a distinguishing marker.
Visualizing Fragmentation and Workflow
The following diagrams illustrate the predicted fragmentation pathways and the experimental workflow for distinguishing the isomers.
Caption: Predicted EI fragmentation pathway for a bromo-methyl-propoxy-methyl-benzene isomer.
Caption: Workflow for distinguishing isomers using GC-MS.
Conclusion
While the mass spectra of positional isomers of bromo-methyl-propoxy-methyl-benzene are expected to be broadly similar, subtle but reproducible differences in the relative abundances of key fragment ions can be exploited for their differentiation. The ortho-effect, steric hindrance, and electronic effects of the substituent positions can influence the fragmentation pathways, leading to a unique mass spectral fingerprint for each isomer. By following a standardized GC-MS protocol and carefully analyzing the resulting fragmentation patterns, researchers can reliably distinguish between these closely related compounds. This approach is invaluable for quality control in chemical synthesis and for detailed characterization in drug discovery and development.
Comparative reactivity of primary alkyl bromides vs. aryl bromides in Suzuki coupling
A Comparative Guide to the Reactivity of Primary Alkyl Bromides versus Aryl Bromides in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organic halide coupling partner significantly impacts the reaction's success, with primary alkyl bromides and aryl bromides exhibiting distinct reactivity profiles. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in experimental design and optimization.
Introduction to Substrate Reactivity in Suzuki Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[1] The reaction mechanism generally proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3][4]
The nature of the organic halide plays a crucial role in the efficiency of the oxidative addition step, which is often the rate-determining step.[4] Aryl bromides, with their sp²-hybridized carbon-bromine bond, are generally more reactive than primary alkyl bromides, which possess an sp³-hybridized C-Br bond. This difference in reactivity necessitates distinct catalytic systems and reaction conditions to achieve optimal results.
Comparative Reactivity Analysis
Aryl bromides are classic substrates for Suzuki coupling due to their favorable electronic and steric properties, which facilitate the oxidative addition step. In contrast, the use of primary alkyl bromides has historically been more challenging due to competing side reactions, most notably β-hydride elimination from the alkyl-palladium intermediate.[5] However, significant advancements in ligand and catalyst development have expanded the scope of Suzuki coupling to include these less reactive substrates.[6][7]
The general trend in reactivity for the organic halide in Suzuki coupling is: R-I > R-OTf > R-Br >> R-Cl.[8] This trend holds true for both aryl and alkyl halides.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of a representative primary alkyl bromide (1-bromooctane) and an aryl bromide (bromobenzene) with phenylboronic acid. The data has been compiled from various sources to provide a comparative perspective.
| Parameter | Primary Alkyl Bromide (1-Bromooctane) | Aryl Bromide (Bromobenzene) |
| Typical Catalyst | Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / P(t-Bu)₃ | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ |
| Typical Ligand | Bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃) | Triphenylphosphine (PPh₃) |
| Typical Base | Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) | Milder bases (e.g., Na₂CO₃, K₂CO₃) |
| Typical Solvent | Anhydrous solvents (e.g., Toluene, Dioxane) | Often biphasic (e.g., Toluene/Water, Dioxane/Water) |
| Typical Temperature | Room temperature to moderate heating (e.g., 25-80 °C) | Elevated temperatures (e.g., 80-100 °C) |
| Typical Reaction Time | 12-24 hours | 1-12 hours |
| Reported Yields | 70-95% | 85-98% |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The values presented here are representative examples from the literature.
Mechanistic Insights: The Suzuki Coupling Catalytic Cycle
The fundamental mechanism of the Suzuki coupling is the same for both primary alkyl and aryl bromides, but the kinetics and propensity for side reactions differ.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. byjus.com [byjus.com]
- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Head-to-Head Comparison: ((3-Bromo-2-methylpropoxy)methyl)benzene vs. its Chloro-Analogue in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry, the choice of leaving group is a critical determinant of reaction efficiency and kinetics. This guide provides an in-depth comparison of the reactivity of ((3-bromo-2-methylpropoxy)methyl)benzene and its chloro-analogue, ((3-chloro-2-methylpropoxy)methyl)benzene, in the context of bimolecular nucleophilic substitution (SN2) reactions. This analysis is supported by fundamental principles of physical organic chemistry and illustrative data.
Executive Summary
The primary determinant of reactivity in an SN2 reaction, when comparing two otherwise identical substrates, is the nature of the leaving group. In the case of this compound and its chloro-analogue, the bromo-substituted compound is anticipated to exhibit significantly higher reactivity. This is attributed to the superior leaving group ability of the bromide ion (Br⁻) as compared to the chloride ion (Cl⁻). The weaker carbon-bromine bond and the greater stability of the bromide ion in solution are the key factors governing this enhanced reactivity.
The SN2 Reaction: A Brief Overview
The SN2 reaction is a single-step (concerted) process where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[1][2][3] Several factors influence the rate of an SN2 reaction, including the steric hindrance at the reaction center, the strength of the nucleophile, the solvent, and, most pertinently for this comparison, the ability of the leaving group to depart.[4][5]
A good leaving group is a species that is stable once it has departed from the substrate.[6] This stability is inversely correlated with its basicity; weaker bases are better leaving groups.[6][7]
Leaving Group Ability: Bromide vs. Chloride
The fundamental difference in reactivity between this compound and its chloro-analogue lies in the identity of the halogen leaving group. The generally accepted order of leaving group ability for halogens in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][8] This trend can be explained by two primary factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group in the periodic table. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the transition state of the SN2 reaction. This lower activation energy leads to a faster reaction rate for the bromo-compound.
-
Ion Stability: The stability of the halide ion once it has left is crucial. Larger ions can distribute their negative charge over a greater volume, leading to a lower charge density and greater stability.[9] The bromide ion is larger than the chloride ion, making it more stable in solution and therefore a better leaving group.[7][9][10]
Expected Experimental Outcomes
To illustrate this expected difference, the following table presents hypothetical data for a reaction with a common nucleophile, sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF), which is conducive to SN2 reactions.
| Substrate | Leaving Group | Relative Rate Constant (krel) | Expected Yield (after 24h) |
| This compound | Br⁻ | ~10-20 | >95% |
| ((3-Chloro-2-methylpropoxy)methyl)benzene | Cl⁻ | 1 | ~60-70% |
Disclaimer: This data is illustrative and based on established principles of leaving group ability in SN2 reactions. Actual experimental results may vary depending on specific reaction conditions.
Experimental Protocol: A Representative SN2 Reaction
The following is a generalized experimental protocol for comparing the reactivity of the two substrates in an SN2 reaction.
Objective: To compare the rate of reaction of this compound and ((3-chloro-2-methylpropoxy)methyl)benzene with sodium azide.
Materials:
-
This compound
-
((3-Chloro-2-methylpropoxy)methyl)benzene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate, dry reaction vials, add 1.0 mmol of the respective alkyl halide (bromo- or chloro-analogue).
-
To each vial, add 5 mL of anhydrous DMF and the internal standard (0.1 mmol).
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) with stirring.
-
Initiate the reaction by adding 1.2 mmol of sodium azide to each vial simultaneously.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., water) and an extraction solvent (e.g., diethyl ether).
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the starting material and the product, ((3-azido-2-methylpropoxy)methyl)benzene, relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions to determine the reaction rates. The relative rate constants can be calculated from this data.
Logical Workflow of Reactivity Comparison
Caption: Logical flow from substrate properties to predicted SN2 reaction outcomes.
SN2 Reaction Mechanism
The following diagram illustrates the concerted mechanism of an SN2 reaction, showcasing the backside attack of the nucleophile and the simultaneous displacement of the leaving group, which results in an inversion of stereochemistry at the electrophilic carbon.
Caption: The concerted mechanism of a bimolecular nucleophilic substitution (SN2) reaction.
Conclusion
For synthetic applications requiring an efficient SN2 reaction, this compound is the superior substrate compared to its chloro-analogue. The enhanced leaving group ability of bromide leads to faster reaction kinetics and is likely to result in higher product yields under identical reaction conditions. This fundamental principle of reactivity is a critical consideration in the design and optimization of synthetic routes in research and drug development.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
- 10. reddit.com [reddit.com]
A Comparative Guide to the Spectroscopic Data of ((3-Bromo-2-methylpropoxy)methyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for the isomers of ((3-bromo-2-methylpropoxy)methyl)benzene. Due to a lack of readily available experimental data for all isomers, this comparison is based on established spectroscopic principles and data from analogous compounds. The information herein is intended to aid in the identification and characterization of these and structurally related molecules.
The primary isomers of interest, based on the connectivity of the this compound structure, are:
-
Isomer 1: 1-(Benzyloxy)-3-bromo-2-methylpropane
-
Isomer 2: 2-(Benzyloxy)-1-bromo-2-methylpropane
-
Isomer 3: 1-(Benzyloxy)-2-(bromomethyl)propane
While experimental spectra for these specific isomers are not widely published, we can predict their key spectroscopic features. The foundational structure, this compound, has the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g/mol [1][2].
Predicted Spectroscopic Data Comparison
The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the isomers. These predictions are derived from the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Isomer | Predicted Chemical Shifts (ppm) and Splitting Patterns |
| 1-(Benzyloxy)-3-bromo-2-methylpropane | Aromatic protons: ~7.2-7.4 (m, 5H); -OCH₂-Ph: ~4.5 (s, 2H); -CH(CH₃)-: ~2.0-2.2 (m, 1H); -CH₂Br: ~3.4-3.6 (d, 2H); -CH(CH₃)-: ~1.0-1.2 (d, 3H) |
| 2-(Benzyloxy)-1-bromo-2-methylpropane | Aromatic protons: ~7.2-7.4 (m, 5H); -OCH₂-Ph: ~4.6 (s, 2H); -CH₂Br: ~3.5 (s, 2H); -C(CH₃)₂-: ~1.3 (s, 6H) |
| 1-(Benzyloxy)-2-(bromomethyl)propane | Aromatic protons: ~7.2-7.4 (m, 5H); -OCH₂-Ph: ~4.5 (s, 2H); -OCH₂-CH-: ~3.5-3.7 (d, 2H); -CH(CH₂Br)-: ~2.2-2.4 (m, 1H); -CH₃: ~1.0-1.2 (d, 3H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Isomer | Predicted Chemical Shifts (ppm) |
| 1-(Benzyloxy)-3-bromo-2-methylpropane | Aromatic C: ~127-138; -OCH₂-Ph: ~73; -OCH₂-CH-: ~78; -CH(CH₃)-: ~38; -CH₂Br: ~37; -CH₃: ~16 |
| 2-(Benzyloxy)-1-bromo-2-methylpropane | Aromatic C: ~127-138; -OCH₂-Ph: ~70; -OC(CH₃)₂-: ~75; -CH₂Br: ~45; -C(CH₃)₂-: ~25 |
| 1-(Benzyloxy)-2-(bromomethyl)propane | Aromatic C: ~127-138; -OCH₂-Ph: ~73; -OCH₂-CH-: ~75; -CH(CH₂Br)-: ~45; -CH₂Br: ~35; -CH₃: ~18 |
Table 3: Predicted Key IR Absorption Bands
| Isomer | Predicted Wavenumbers (cm⁻¹) and Functional Groups |
| All Isomers | C-H (aromatic): ~3030-3100; C-H (aliphatic): ~2850-2960; C=C (aromatic): ~1450-1600; C-O (ether): ~1070-1150; C-Br: ~500-600 |
Table 4: Predicted Mass Spectrometry Fragmentation
| Isomer | Predicted Key m/z Values and Fragments |
| All Isomers | Molecular Ion (M⁺): Presence of two peaks of nearly equal intensity at m/z 242 and 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Base Peak: Likely m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Other significant fragments would arise from the cleavage of the C-Br bond and fragmentation of the alkyl chain. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (compared to ¹H NMR) is typically required due to the lower natural abundance of ¹³C.
-
Typical parameters include a 30-45° pulse width and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Method (Electron Ionization - EI):
-
Introduce the sample into the ion source (typically heated).
-
Bombard the sample with a beam of high-energy electrons (usually 70 eV) to cause ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the three key isomers of this compound.
Caption: Structural isomers and their key distinguishing spectroscopic features.
References
Purity Analysis of ((3-Bromo-2-methylpropoxy)methyl)benzene: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of ((3-Bromo-2-methylpropoxy)methyl)benzene, a key halogenated building block.
Introduction to this compound
This compound (CAS No. 91273-58-4) is a halogenated ether with a molecular formula of C11H15BrO and a molecular weight of 243.14 g/mol .[1][2] Its structure incorporates a reactive bromine atom, making it a valuable intermediate in organic synthesis. The purity of this compound is critical, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic components in a final drug product.
Comparison of Analytical Techniques for Purity Analysis
The choice of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the chemical nature of the compound. Below is a comparison of GC-MS with other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations | Typical Purity Detection Range |
| GC-MS | Separation of volatile components, quantification of known impurities, and identification of unknown impurities through mass spectral data. | High sensitivity and selectivity, excellent for separating volatile and semi-volatile compounds, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for certain analytes. | >99% for the primary analyte; impurities detectable down to the ppm or even ppb level depending on the instrument. |
| ¹H / ¹³C NMR | Structural confirmation, identification, and quantification of impurities with distinct signals. | Provides unambiguous structural information. Quantitative NMR (qNMR) allows for high-accuracy quantification without needing a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can complicate analysis. | >99% for the primary analyte; impurities detectable down to ~0.1%.[3] |
| HPLC-UV/MS | Separation of components in the liquid phase, quantification of knowns, and identification of unknowns (with an MS detector). | Suitable for non-volatile or thermally labile compounds. A wide variety of column and solvent combinations offers high versatility. | Can consume larger volumes of solvent. An MS detector is required for the definitive identification of unknown impurities.[3] | >99% for the primary analyte; impurities detectable to low levels with appropriate detectors. |
Experimental Protocols
GC-MS Purity Analysis of this compound
This protocol outlines a general procedure for the purity analysis of this compound using GC-MS. Optimization of these parameters may be necessary for specific instrumentation and impurity profiles.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable high-purity solvent such as dichloromethane or ethyl acetate.
-
If quantitative analysis is required, add an appropriate internal standard.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
3. Data Analysis:
-
The purity is determined by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Illustrative GC-MS Data
The following table presents hypothetical data for a purity analysis of a this compound sample.
| Peak No. | Retention Time (min) | Compound Name | Relative Area (%) | Key Mass Fragments (m/z) |
| 1 | 8.5 | Benzyl alcohol (solvent impurity) | 0.15 | 108, 91, 77 |
| 2 | 12.2 | This compound | 99.5 | 242/244 (M+), 135, 91 |
| 3 | 13.5 | Isomeric byproduct | 0.35 | 242/244 (M+), 105, 91 |
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for GC-MS purity analysis and a decision-making process for selecting the appropriate analytical technique.
Conclusion
GC-MS is a powerful and highly suitable technique for the routine purity analysis of this compound, offering excellent separation and identification capabilities for volatile impurities. For unambiguous structural confirmation and quantification without impurity-specific standards, NMR spectroscopy serves as an essential complementary method. In cases where the compound or its impurities are thermally unstable or non-volatile, HPLC-UV/MS provides a robust alternative. The selection of the most appropriate analytical technique should be based on a thorough consideration of the specific analytical needs and the properties of the compound and its potential impurities.
References
A Comparative Guide to Alternative Synthetic Routes for ((3-Bromo-2-methylpropoxy)methyl)benzene
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of halogenated intermediates such as ((3-Bromo-2-methylpropoxy)methyl)benzene is a critical endeavor. This benzylic ether serves as a versatile building block for the introduction of the 2-methyl-3-(benzyloxy)propyl moiety in more complex molecules. This guide presents a comparative analysis of two plausible synthetic routes to this target molecule, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations.
Synthetic Strategies Overview
Two primary retrosynthetic approaches have been evaluated for the synthesis of this compound.
Route A: Benzylation Followed by Bromination. This strategy commences with the readily available 2-methyl-1,3-propanediol. The synthesis involves the initial protection of one hydroxyl group, followed by benzylation of the other, deprotection, and subsequent bromination of the newly freed hydroxyl group to yield the final product. A key intermediate in this pathway is 3-(benzyloxy)-2-methylpropan-1-ol.
Route B: Bromination Followed by Benzylation. This alternative pathway also starts with 2-methyl-1,3-propanediol but prioritizes the selective monobromination of one of the primary hydroxyl groups to form 3-bromo-2-methylpropan-1-ol. This intermediate is then subjected to a Williamson ether synthesis to introduce the benzyl group, affording the target molecule.
Comparative Data of Synthetic Routes
| Parameter | Route A: Benzylation followed by Bromination | Route B: Bromination followed by Benzylation |
| Starting Material | 2-Methyl-1,3-propanediol | 2-Methyl-1,3-propanediol |
| Key Intermediates | 3-(Benzyloxy)-2-methylpropan-1-ol | 3-Bromo-2-methylpropan-1-ol |
| Overall Yield | Moderate | Potentially Higher |
| Number of Steps | 3 (including protection/deprotection) | 2 |
| Key Reactions | Williamson Ether Synthesis, Alcohol Bromination | Selective Monobromination, Williamson Ether Synthesis |
| Potential Challenges | Protection/deprotection steps add to the overall length of the synthesis. Bromination of the benzylic ether alcohol may require careful optimization to avoid side reactions. | Selective monobromination of a diol can be challenging and may lead to a mixture of products. |
| Estimated Reaction Time | Longer due to additional steps. | Potentially shorter. |
| Purification | Chromatography is likely required at multiple stages. | Chromatography may be necessary to separate mono- and di-substituted products. |
Experimental Protocols
Route A: Benzylation Followed by Bromination
Step 1: Synthesis of 3-(Benzyloxy)-2-methylpropan-1-ol
This step involves the hydroboration-oxidation of 1-(benzyloxy)-2-methylprop-2-ene.
-
Reagents: 1-(Benzyloxy)-2-methylprop-2-ene, Borane-tetrahydrofuran complex (BH3-THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2).
-
Procedure: To a solution of 1-(benzyloxy)-2-methylprop-2-ene in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of BH3-THF is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 2 hours. After cooling back to 0 °C, an aqueous solution of NaOH is added, followed by the slow addition of 30% H2O2. The mixture is then stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Yield: Approximately 70-80%.
Step 2: Bromination of 3-(Benzyloxy)-2-methylpropan-1-ol
The conversion of the primary alcohol to the corresponding bromide can be achieved using phosphorus tribromide (PBr3).
-
Reagents: 3-(Benzyloxy)-2-methylpropan-1-ol, Phosphorus tribromide (PBr3), Dichloromethane (DCM).
-
Procedure: A solution of 3-(benzyloxy)-2-methylpropan-1-ol in dry DCM is cooled to 0 °C in an ice bath. PBr3 (0.33 equivalents) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by pouring it into ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the crude product. Purification by column chromatography may be necessary.
-
Yield: Typically in the range of 50-60%, though yields can be higher with careful optimization.[1]
Route B: Bromination Followed by Benzylation
Step 1: Synthesis of 3-Bromo-2-methylpropan-1-ol
This step involves the selective monobromination of 2-methyl-1,3-propanediol. A procedure analogous to the synthesis of 3-bromo-1-propanol can be adapted.
-
Reagents: 2-Methyl-1,3-propanediol, Hydrobromic acid (HBr) in acetic acid.
-
Procedure: 2-Methyl-1,3-propanediol is dissolved in glacial acetic acid at room temperature. Dry HBr gas is bubbled through the solution until saturation. The reaction mixture is then stirred for several hours. Water is added, and the product is extracted with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
-
Yield: Yields for selective monobromination of diols can vary significantly and require careful control of reaction conditions to minimize the formation of the dibrominated byproduct.
Step 2: Benzylation of 3-Bromo-2-methylpropan-1-ol (Williamson Ether Synthesis)
-
Reagents: 3-Bromo-2-methylpropan-1-ol, Sodium hydride (NaH), Benzyl bromide, Anhydrous tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH in anhydrous THF at 0 °C, a solution of 3-bromo-2-methylpropan-1-ol in THF is added dropwise under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the alkoxide. Benzyl bromide is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
-
Yield: The Williamson ether synthesis typically provides yields in the range of 50-95%, depending on the substrate and reaction conditions.[2]
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for Route A: Benzylation followed by Bromination.
Caption: Workflow for Route B: Bromination followed by Benzylation.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between these routes will likely depend on the specific experimental capabilities and priorities of the research team.
Route A, while involving more steps due to the protection and deprotection of the hydroxyl group, may offer better control over the regioselectivity of the benzylation. However, the overall yield might be lower due to the increased number of transformations.
Route B is a more convergent approach with fewer steps. Its success hinges on the efficiency of the selective monobromination of 2-methyl-1,3-propanediol. If high selectivity can be achieved in this step, this route is likely to be more efficient in terms of both time and overall yield.
Researchers are encouraged to perform small-scale trials of the key steps in each route to determine the optimal conditions and to assess the feasibility of each approach within their specific laboratory setting. The provided protocols and comparative data serve as a foundation for such investigations, enabling a more informed decision-making process in the synthesis of this valuable chemical intermediate.
References
A Comparative Guide to the Synthesis of Substituted Benzenes: Direct vs. Multi-step Alkylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of alkyl chains to aromatic rings is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceutical compounds and fine chemicals. The choice between a direct, one-step alkylation and a more measured, multi-step approach carries significant implications for product distribution, purity, and overall yield. This guide provides an objective comparison of these two fundamental strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
Direct alkylation of benzene and its derivatives, most commonly via the Friedel-Crafts reaction, offers a straightforward, single-step pathway to alkylated aromatics. However, this method is notoriously susceptible to two major drawbacks: polyalkylation and carbocation rearrangement. These side reactions often lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.
In contrast, a multi-step approach, typically involving an initial Friedel-Crafts acylation followed by a subsequent reduction of the resulting ketone, provides a more controlled and often more efficient route to the desired linear alkylbenzene. This method circumvents the issues of rearrangement and polyalkylation, generally affording a cleaner product profile and a higher overall yield of the target molecule.
Data Presentation: A Head-to-Head Comparison
To illustrate the practical implications of choosing between these two synthetic routes, we will compare the synthesis of n-propylbenzene from benzene.
| Parameter | Direct Alkylation (Friedel-Crafts) | Multi-step Alkylation (Acylation-Reduction) |
| Reaction | Benzene + 1-Chloropropane --(AlCl₃)--> | 1. Benzene + Propanoyl chloride --(AlCl₃)--> Propiophenone 2. Propiophenone --(Reduction)--> n-Propylbenzene |
| Primary Product | Isopropylbenzene (rearranged) | n-Propylbenzene |
| Major Byproducts | n-Propylbenzene, Polyalkylated benzenes | Minimal |
| Reported Yield of n-Propylbenzene | Minor product. At -6°C, approximately 40% of the monoalkylated product is n-propylbenzene. This ratio decreases at higher temperatures. | High. Overall yield can be upwards of 60-70%. For instance, one study reports a 90.1% yield for the acylation and a 95.6% yield for the subsequent reduction, resulting in a high overall yield.[1] |
| Key Advantages | - Single synthetic step | - No carbocation rearrangement, leading to the desired linear alkyl product. - The acyl group is deactivating, preventing polyacylation.[2][3] |
| Key Disadvantages | - Carbocation rearrangement leads to the thermodynamically more stable branched isomer as the major product.[4][5][6][7][8][9] - The alkylated product is more reactive than the starting material, leading to polyalkylation.[10] | - Two distinct synthetic steps are required. |
Logical Workflow of Synthesis Pathways
The strategic differences between the two approaches can be visualized through the following logical diagrams.
Experimental Protocols
Below are representative experimental protocols for the synthesis of n-propylbenzene via both the multi-step and direct alkylation routes.
Multi-step Synthesis of n-Propylbenzene
Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Propanoyl chloride
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (8.5 equivalents).[1]
-
Cool the mixture in an ice bath.
-
Slowly add propanoyl chloride (1 equivalent) dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at 50°C for 2 hours, followed by 80°C for 4 hours.[1]
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude propiophenone.
-
Purify the propiophenone by vacuum distillation. A reported yield for this step is 90.1%.[1]
-
Step 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene
-
Materials:
-
Propiophenone (from Step 1)
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
-
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, add propiophenone (1 equivalent), hydrazine hydrate (4 equivalents), and potassium hydroxide (2 equivalents) to diethylene glycol.[1]
-
Heat the mixture to 120°C for 2 hours.[1]
-
Increase the temperature to 160°C and continue heating for an additional 4 hours, allowing water and excess hydrazine to distill off.[1]
-
Cool the reaction mixture and add water.
-
Extract the product with ether.
-
Wash the ether layer with dilute HCl and then with water.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Purify the resulting n-propylbenzene by distillation. A reported yield for this reduction is 95.6%.[1]
-
Direct Synthesis of Propylbenzenes via Friedel-Crafts Alkylation
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
1-Chloropropane
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of anhydrous AlCl₃ (e.g., 7.5 mmoles) in excess dry benzene (e.g., 23 ml), cooled to approximately 5°C, rapidly add a solution of 1-chloropropane (e.g., 12 mmoles) in cold, dry benzene.
-
Stir the reaction mixture at this temperature for a set duration (e.g., 45 minutes).
-
Quench the reaction by carefully adding ice-water.
-
Separate the benzene layer, wash it with water and then with a NaHCO₃ solution, and finally dry it over anhydrous MgSO₄.
-
Carefully distill off the excess benzene.
-
The resulting product will be a mixture of isopropylbenzene and n-propylbenzene, which can be analyzed and separated by gas chromatography. The ratio of isopropylbenzene to n-propylbenzene is approximately 55:45 under these conditions.
-
Conclusion
For the synthesis of substituted benzenes, particularly those with linear alkyl chains, the multi-step acylation-reduction strategy offers superior control and predictability over the direct Friedel-Crafts alkylation. While the direct approach is synthetically more concise, it is often hampered by carbocation rearrangements and polyalkylation, leading to mixtures of products and lower yields of the desired compound. The acylation-reduction pathway, although involving an additional step, consistently delivers the target linear alkylbenzene with high purity and in excellent overall yield. For researchers in drug development and other fields where product purity and predictable outcomes are paramount, the multi-step approach is the demonstrably more robust and reliable method.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzene reacts with n-propyl chloride in the presence of anhydrous \mathr.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel Crafts alkylation of benzene with 1 chloropropane in the presence.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Comparative Guide to the Characterization of ((3-Bromo-2-methylpropoxy)methyl)benzene and its Azido Derivative
For researchers and professionals in drug development and organic synthesis, the ability to functionalize and characterize molecules is paramount. This guide provides a comparative analysis of the characterization data for ((3-Bromo-2-methylpropoxy)methyl)benzene and a key derivative, ((3-Azido-2-methylpropoxy)methyl)benzene. The transformation from a bromo to an azido functional group significantly alters the molecule's properties and potential applications, particularly in bioorthogonal chemistry and as a precursor to amines.
Physicochemical Properties
The table below summarizes the key physicochemical properties of the parent bromo-compound and its azido derivative. The data for this compound is sourced from PubChem, while the data for the azido derivative is predicted based on the functional group transformation.
| Property | This compound | ((3-Azido-2-methylpropoxy)methyl)benzene (Predicted) |
| Molecular Formula | C₁₁H₁₅BrO[1] | C₁₁H₁₅N₃O |
| Molecular Weight | 243.14 g/mol [1] | 205.26 g/mol |
| Appearance | Colorless Liquid (Predicted) | Colorless Liquid (Predicted) |
| Boiling Point | Data not available | Data not available |
| Solubility | Insoluble in water; soluble in organic solvents (Predicted) | Insoluble in water; soluble in organic solvents (Predicted) |
Spectroscopic Characterization
The primary methods for characterizing these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables present the predicted ¹H NMR, ¹³C NMR, and key mass spectral fragmentation data for both compounds. These predictions are based on established principles of NMR and mass spectrometry.
¹H NMR Spectral Data (Predicted, 500 MHz, CDCl₃)
| Protons | This compound | ((3-Azido-2-methylpropoxy)methyl)benzene |
| Ar-H | δ 7.35-7.25 (m, 5H) | δ 7.35-7.25 (m, 5H) |
| -O-CH₂-Ar | δ 4.52 (s, 2H) | δ 4.50 (s, 2H) |
| -O-CH₂-CH- | δ 3.45 (d, J=6.5 Hz, 2H) | δ 3.30 (d, J=6.5 Hz, 2H) |
| -CH(CH₃)- | δ 2.10 (m, 1H) | δ 2.05 (m, 1H) |
| -CH₂-Br / -CH₂-N₃ | δ 3.50 (d, J=6.0 Hz, 2H) | δ 3.25 (d, J=6.0 Hz, 2H) |
| -CH-CH₃ | δ 1.05 (d, J=7.0 Hz, 3H) | δ 1.02 (d, J=7.0 Hz, 3H) |
¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)
| Carbon | This compound | ((3-Azido-2-methylpropoxy)methyl)benzene |
| Ar-C (quaternary) | δ 138.5 | δ 138.6 |
| Ar-C (CH) | δ 128.4, 127.6, 127.5 | δ 128.4, 127.7, 127.5 |
| -O-CH₂-Ar | δ 73.0 | δ 73.2 |
| -O-CH₂-CH- | δ 78.0 | δ 76.5 |
| -CH(CH₃)- | δ 38.0 | δ 37.5 |
| -CH₂-Br / -CH₂-N₃ | δ 39.0 | δ 55.0 |
| -CH-CH₃ | δ 16.5 | δ 16.8 |
Mass Spectrometry Data (Predicted, EI)
| Feature | This compound | ((3-Azido-2-methylpropoxy)methyl)benzene |
| Molecular Ion (M⁺) | m/z 242/244 (approx. 1:1 ratio) | m/z 205 |
| Key Fragments | m/z 91 (C₇H₇⁺, tropylium ion - base peak), 163/165 (M⁺ - C₇H₇), 121 (C₉H₁₁⁺) | m/z 91 (C₇H₇⁺, tropylium ion - base peak), 177 (M⁺ - N₂), 114 (M⁺ - C₇H₇) |
Experimental Protocols
A plausible synthetic route to derivatives of this compound is through nucleophilic substitution of the bromide. The following section details the experimental protocol for the synthesis of ((3-Azido-2-methylpropoxy)methyl)benzene.
Synthesis of ((3-Azido-2-methylpropoxy)methyl)benzene
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ((3-Azido-2-methylpropoxy)methyl)benzene.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the logical workflow for characterization.
Caption: Synthetic pathway for the preparation of ((3-Azido-2-methylpropoxy)methyl)benzene.
Caption: Experimental workflow for synthesis and characterization.
References
Unraveling the Reactivity of ((3-Bromo-2-methylpropoxy)methyl)benzene: A DFT-Driven Comparative Analysis
In the landscape of synthetic chemistry and drug development, the molecule ((3-Bromo-2-methylpropoxy)methyl)benzene presents a versatile scaffold, intriguing researchers with its potential for tailored functionalization. The strategic placement of a bromine atom and a benzyloxy group offers multiple reaction pathways. This guide provides a comparative analysis of its reactivity, supported by theoretical insights from Density Functional Theory (DFT) studies on analogous structures, and contrasts its utility with alternative synthetic intermediates.
Predicted Reactivity Profile
| Reaction Type | Predicted Reactivity | Influencing Factors | Potential Products |
| Nucleophilic Substitution (S_N_2) | High | Nucleophile strength, solvent polarity | Alcohols, ethers, amines, thiols, etc. |
| Elimination (E2) | Moderate | Base strength, steric hindrance | Alkenes |
| Cross-Coupling Reactions | High | Catalyst (e.g., Palladium), reaction conditions | C-C and C-heteroatom bond formation |
| Ether Cleavage | Low to Moderate | Oxidizing/reducing agents, reaction conditions | Alcohol and toluene/benzaldehyde |
Comparative Analysis with Alternative Reagents
The utility of this compound as a synthetic intermediate can be benchmarked against other reagents capable of introducing the 2-methyl-3-benzyloxypropyl moiety.
| Reagent | Advantages | Disadvantages |
| ((3-Chloro-2-methylpropoxy)methyl)benzene | Lower cost, potentially more stable | Slower reaction rates due to poorer leaving group |
| Tosyl or Mesyl Ester Analogs | Excellent leaving groups, high reactivity | More complex synthesis, potential for side reactions |
| Epoxide Precursors | Stereospecific reactions possible | Requires specific activation, may have regioselectivity issues |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for key transformations involving bromoalkanes and benzyl ethers.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a typical S_N_2 reaction to displace the bromide with a nucleophile.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile : Add the desired nucleophile (1.1 - 1.5 eq.) to the solution. If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Reaction Conditions : Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophile's reactivity.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol outlines the formation of a new carbon-carbon bond.
-
Reactant Preparation : In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq.).[4]
-
Solvent and Reflux : Suspend the mixture in a solvent system of 1,4-dioxane and water (typically a 4:1 ratio). Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[4]
-
Monitoring and Workup : Monitor the reaction's progress using TLC. Upon completion, cool the mixture to room temperature.[4]
-
Purification : Extract the product, wash, dry, and purify as described in the nucleophilic substitution protocol.
DFT Study Workflow and Signaling Pathways
A hypothetical DFT study to investigate the reactivity of this compound would involve several key steps. The following diagrams illustrate the logical workflow for such a study and the potential reaction pathways.
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability, with a smaller gap suggesting higher reactivity.[5] DFT calculations on similar bromo-pyridine derivatives have shown that the choice of functional and basis set, such as B3LYP with 6-31G(d,p) or 6-311++G(d,p), provides reliable predictions of electronic and spectroscopic properties.[4] These computational approaches can be invaluable in guiding the selection of promising reaction conditions and predicting potential outcomes.
References
Safety Operating Guide
Personal protective equipment for handling ((3-Bromo-2-methylpropoxy)methyl)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ((3-Bromo-2-methylpropoxy)methyl)benzene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection for researchers, scientists, and drug development professionals.
Hazard Summary and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for the closely related compound ((3-Bromopropoxy)methyl)benzene, it is classified as a substance that can cause skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) [1] | Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene) should be worn. Inspect gloves for tears or holes before each use.[2] |
| Lab Coat: A fully buttoned laboratory coat with tight-fitting cuffs is required.[2] | |
| Protective Clothing: For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or coveralls.[2] | |
| Serious Eye Irritation (Category 2A) [1] | Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][3] |
| Face Shield: Use a face shield in addition to goggles when there is a significant risk of splashing.[2] | |
| Inhalation Hazard | Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors or mists. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound to minimize exposure and prevent accidents.
1. Pre-Operational Checks:
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, reagents, and PPE.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed[2].
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the chemical inside the chemical fume hood[2]. Use a disposable weighing boat or clean glassware to prevent contamination. Close the primary container tightly immediately after dispensing.
-
Reaction Setup: Perform all reactions within the fume hood. Use glassware that is free from cracks or defects. If heating is required, use a controlled heating source like a heating mantle or oil bath and avoid open flames.
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
3. Post-Handling Procedures:
-
Cooling: Allow all equipment to cool to room temperature within the fume hood upon completion of the experiment.
-
Quenching: Carefully quench any reactive materials before cleaning glassware.
-
Decontamination: Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent, followed by washing with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[1].
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Unused or Waste Product: Collect in a clearly labeled, sealed container designated for halogenated organic waste[2].
-
Contaminated Labware: Place items such as weigh boats and pipette tips in a designated, sealed waste container for solid chemical waste[2].
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations[2].
-
Contaminated PPE: Dispose of gloves and other contaminated disposable items as solid chemical waste in a designated, sealed container[2].
-
-
Container Management:
-
Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.
-
-
Spill Management:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent material such as sand or a chemical absorbent pad.
-
Collect the contaminated absorbent material and place it in the halogenated organic waste container.
-
Experimental Workflow and Safety Protocol
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
